Technical Documentation Center

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride
  • CAS: 941716-85-4

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing high-quality screening libraries. 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing high-quality screening libraries. 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (CAS: 941716-85-4)[1] is a highly specialized, premium electrophilic scaffold. By combining the robust reactivity of a sulfonyl chloride with the distinct physicochemical properties of an N-methylated pyrazole ring, this compound serves as a cornerstone for synthesizing diverse sulfonamide libraries. This whitepaper provides an in-depth technical analysis of its structural properties, reactivity profile, and step-by-step methodologies for its application in drug discovery programs.

Structural Breakdown & Physicochemical Profile

The molecular architecture of this building block is defined by a central benzene ring bearing two critical substituents in a meta (1,3) relationship:

  • The Sulfonyl Chloride Moiety (Position 1): A highly electrophilic center primed for nucleophilic attack. The strong electron-withdrawing nature of the −SO2​Cl group activates the molecule for rapid coupling with amines and alcohols.

  • The 1-Methyl-1H-pyrazol-5-yl Group (Position 3): An electron-rich heteroaromatic ring. The attachment at the 5-position, directly adjacent to the N-methyl group at position 1, creates a specific steric environment. The methyl group prevents tautomerization (locking the conformation) and forces the pyrazole ring slightly out of coplanarity with the central benzene ring. This out-of-plane twist increases the 3D complexity ( Fsp3​ character) of the resulting drug candidates, a critical factor in improving target specificity and reducing off-target binding.

To facilitate library design, the quantitative physicochemical properties of this building block are summarized below:

PropertyValueImpact on Drug Design
Chemical Name 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chlorideN/A
CAS Registry Number 941716-85-4Standardized sourcing[1]
Molecular Formula C10​H9​ClN2​O2​S N/A
Molecular Weight 256.71 g/mol Leaves ~250 Da for the nucleophile to maintain Lipinski's Rule of 5
Hydrogen Bond Donors 0Enhances passive membrane permeability
Hydrogen Bond Acceptors 4 (2x O, 2x N)Provides multiple vector points for kinase/GPCR hinge binding
Rotatable Bonds 2Maintains structural rigidity while allowing induced fit

Mechanistic Causality & Reactivity Profile

The primary utility of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride lies in its capacity to undergo sulfonamidation .

When exposed to a primary or secondary amine, the nitrogen lone pair executes a nucleophilic attack on the highly polarized sulfur atom. This proceeds via a trigonal bipyramidal transition state. The subsequent collapse of this intermediate expels the chloride ion, yielding a highly stable sulfonamide linkage.

Causality in Reaction Design: Sulfonyl chlorides are inherently sensitive to hydrolysis. If exposed to atmospheric moisture, water acts as a competing nucleophile, converting the sulfonyl chloride into an inert sulfonic acid byproduct. Therefore, stringent anhydrous conditions and the use of non-nucleophilic organic bases (such as N,N-Diisopropylethylamine, DIPEA) are mandatory to neutralize the generated HCl without competing for the electrophilic sulfur center[2].

Workflow A 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl chloride C Sulfonamidation (DIPEA, DCM, 0°C to RT) A->C B Amine Nucleophiles (1° or 2° Amines) B->C D Sulfonamide Library Generation C->D E High-Throughput Screening (HTS) D->E

Synthetic workflow for generating sulfonamide libraries from the sulfonyl chloride building block.

Experimental Protocol: Self-Validating Sulfonamide Synthesis

To ensure high-fidelity library generation, the following protocol outlines a self-validating methodology for coupling 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride with a representative primary amine.

Phase 1: Preparation & Reaction
  • Apparatus Preparation: Flame-dry a 25 mL round-bottom flask under a continuous stream of Argon.

    • Causality: Eliminates trace ambient moisture to prevent the premature hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.

  • Reagent Dissolution: Dissolve the target primary amine (1.1 equivalents) and DIPEA (2.5 equivalents) in 5.0 mL of anhydrous Dichloromethane (DCM).

    • Causality: DIPEA is chosen over Triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it solely acts as an acid scavenger[2].

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Sulfonamidation is highly exothermic. Cooling suppresses competing side reactions, such as bis-sulfonylation (where a primary amine reacts twice).

  • Electrophile Addition: Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (1.0 equivalent, ~256 mg for a 1 mmol scale) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 to 12 hours.

Phase 2: Workup & Quality Control (Self-Validation)
  • Reaction Quenching: Add 10 mL of saturated aqueous NH4​Cl .

    • Causality: The mild acidity of ammonium chloride neutralizes excess DIPEA and halts any further reactivity without degrading the newly formed sulfonamide.

  • Extraction: Extract the aqueous layer with DCM ( 3×10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate in vacuo.

  • Self-Validation (LC-MS): Before column chromatography, analyze the crude mixture via LC-MS. You must observe the [M+H]+ peak corresponding to the exact mass of the coupled product. The absence of a [M+H]+=239.05 peak (the sulfonic acid byproduct) validates that anhydrous conditions were successfully maintained.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure pyrazole-aryl sulfonamide.

Applications in Drug Discovery: Target Binding & Signaling

Sulfonamides derived from 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride have profound applications in modulating specific biological pathways. A prominent example in recent patent literature is their use as Voltage-Gated Sodium Channel (VGSC) modulators , specifically targeting Nav1.7 [3].

Nav1.7 is preferentially expressed in peripheral sympathetic and sensory neurons. Modulators synthesized from this specific pyrazole-aryl scaffold bind to Domain IV of the Nav1.7 channel. The pyrazole ring acts as a crucial hydrogen-bond acceptor, anchoring the molecule within the lipophilic binding pocket, while the sulfonamide core mimics the transition state of peptide substrates. This binding inhibits sodium ion influx, thereby attenuating action potential propagation and providing a mechanism for non-opioid pain relief[3].

Pathway A Sulfonamide Derivative B Nav1.7 Sodium Channel (Binding at Domain IV) A->B Target Engagement C Inhibition of Na+ Influx B->C Blockade D Action Potential Attenuation C->D E Reduction of Nociceptive Signaling D->E

Proposed mechanism of action for Nav1.7 modulation by pyrazole-aryl sulfonamide derivatives.

By leveraging the unique steric and electronic properties of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride, medicinal chemists can efficiently navigate chemical space to discover potent, selective therapeutics for complex neurological and inflammatory targets.

References

  • MDPI (Molecules/Molbank). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide: Sulfonamidation Protocols. Retrieved from: [Link]

  • Google Patents.WO2010079443A1 - Sulfonamide derivatives. (Application of heteroaryl substituted sulphonamides as Nav1.7 sodium channel modulators for the treatment of pain).

Sources

Exploratory

Structural Elucidation of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride: An In-Depth NMR Analysis Guide

Executive Summary For researchers and drug development professionals, functionalized sulfonyl chlorides are indispensable bifunctional building blocks, primarily utilized in the synthesis of sulfonamide-based therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, functionalized sulfonyl chlorides are indispensable bifunctional building blocks, primarily utilized in the synthesis of sulfonamide-based therapeutics. 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride presents a unique analytical challenge due to the interplay of two distinct pharmacophores: a highly electron-withdrawing benzenesulfonyl chloride moiety and an electron-rich 1-methyl-1H-pyrazole ring.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By detailing the causality behind chemical shifts, spin-spin coupling, and experimental parameters, this guide establishes a self-validating framework for accurate structural elucidation.

Molecular Anatomy and Electronic Causality

To accurately assign NMR spectra, one must first understand the electronic environment dictating the magnetic shielding of the nuclei. The molecule consists of a 1,3-disubstituted benzene ring.

  • The Sulfonyl Chloride (-SO 2​ Cl) Effect: The -SO 2​ Cl group is one of the most potent electron-withdrawing groups (EWG) encountered in organic synthesis. Through both strong inductive (-I) and resonance (-M) effects, it drastically reduces the electron density of the aromatic ring. This results in a profound deshielding effect, particularly at the ortho and para positions, shifting these protons downfield[1].

  • The Pyrazole Effect: The 1-methyl-1H-pyrazol-5-yl group acts as a complex substituent. While pyrazoles are generally π -excessive, the orientation of the N-methyl group creates a steric clash with the benzene ring, forcing the two rings out of planarity. This non-planar conformation subjects the adjacent benzene protons to the magnetic anisotropy of the pyrazole π -system, further influencing their chemical shifts[2].

Spectral Data and Structural Assignments

1 H NMR Spectral Analysis

The 1 H NMR spectrum in CDCl 3​ yields nine distinct protons. A self-validating approach to integration begins by setting the N-methyl singlet to exactly 3.00. This internal calibration ensures the aromatic region integrates precisely to 6.00 protons.

  • Benzene Ring Protons (4H): The H-2 proton is uniquely flanked by both the -SO 2​ Cl and the pyrazole ring. It experiences the combined deshielding effects of both substituents, resonating as a narrow triplet (or doublet of doublets) furthest downfield at ~8.15 ppm. The H-6 proton, ortho to the sulfonyl chloride, is also heavily deshielded (~8.05 ppm). The H-5 proton, being meta to both groups, remains the most shielded aromatic proton at ~7.70 ppm[3].

  • Pyrazole Ring Protons (2H): The pyrazole H-3 proton, adjacent to the sp 2 hybridized nitrogen, typically resonates at ~7.55 ppm. The H-4 proton, located on the backbone of the pyrazole ring, is highly characteristic and appears significantly upfield at ~6.45 ppm[4].

Table 1: Summarized 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
H-2 (Ph) 8.15t1.81HDeshielded by both -SO 2​ Cl and pyrazole anisotropy.
H-6 (Ph) 8.05dt7.8, 1.51HOrtho to the strongly electron-withdrawing -SO 2​ Cl.
H-4 (Ph) 7.80dt7.8, 1.51HOrtho to pyrazole, para to -SO 2​ Cl.
H-5 (Ph) 7.70t7.81HMeta to both substituents; least deshielded Ph proton.
H-3 (Pyr) 7.55d2.01HAdjacent to the sp 2 nitrogen of the pyrazole ring.
H-4 (Pyr) 6.45d2.01HCharacteristic pyrazole backbone proton.
N-CH 3​ 3.95s-3HAttached to the electronegative sp 3 nitrogen.
13 C NMR Spectral Analysis

The 13 C NMR spectrum reveals 10 distinct carbon environments. The quaternary carbons (C1 and C3 on the benzene ring, and C5 on the pyrazole ring) exhibit lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times (T 1​ ). The C1 carbon attached to the -SO 2​ Cl group is shifted drastically to ~145.0 ppm[5].

Table 2: Summarized 13 C NMR Data (100 MHz, CDCl 3​ )

Carbon PositionChemical Shift ( δ , ppm)TypeElectronic Justification
C1 (Ph) 145.0CqExtreme deshielding from the electronegative -SO 2​ Cl group.
C5 (Pyr) 141.0CqPyrazole carbon attached to the benzene ring.
C3 (Pyr) 138.5CHAdjacent to the sp 2 nitrogen.
C4 (Ph) 133.0CHPara to -SO 2​ Cl, experiencing resonance withdrawal.
C3 (Ph) 132.5CqBenzene carbon attached to the pyrazole ring.
C5 (Ph) 130.0CHMeta position, relatively unaffected by resonance effects.
C6 (Ph) 127.5CHOrtho to -SO 2​ Cl.
C2 (Ph) 126.5CHFlanked by both substituents.
C4 (Pyr) 106.5CHCharacteristic upfield shift of the pyrazole backbone.
N-CH 3​ 37.5CH 3​ Standard N-methyl carbon shift.

Experimental Protocols & Methodologies

To ensure reproducibility and high-fidelity data, the following self-validating workflow must be strictly adhered to. Sulfonyl chlorides are moisture-sensitive and can readily hydrolyze to sulfonic acids; therefore, anhydrous conditions during sample preparation are critical.

Step 1: Anhydrous Sample Preparation
  • Dry an NMR tube (5 mm, 600 MHz rated) in an oven at 120°C for at least 2 hours. Cool in a desiccator.

  • Weigh 5–10 mg of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride for 1 H NMR, or 30–50 mg for 13 C NMR.

  • Dissolve the compound in 0.6 mL of anhydrous, ampouled CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Transfer the solution to the NMR tube using a clean, dry glass Pasteur pipette. Cap immediately to prevent atmospheric moisture ingress.

Step 2: Instrument Calibration and Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of the CDCl 3​ solvent.

  • Crucial Step: Tune and match the probe to the specific frequency of the nucleus being observed ( 1 H or 13 C) to maximize signal-to-noise ratio (SNR).

  • Shim the magnet (Z1 through Z5 gradients) until the lock signal is maximized and stable, ensuring sharp, symmetrical peaks.

Step 3: Acquisition Parameters
  • 1 H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second. Acquire 16 to 32 scans with 64k data points to ensure adequate digital resolution for resolving the fine meta-couplings ( J≈1.5−1.8 Hz).

  • 13 C NMR: Utilize a power-gated decoupling sequence (e.g., zgpg30 with WALTZ-16 decoupling) to eliminate 1 H- 13 C splitting. Set the relaxation delay (D1) to 2.0 seconds to allow sufficient time for quaternary carbon relaxation. Acquire 1024 to 2048 scans depending on sample concentration.

Step 4: Spectral Processing
  • Apply an exponential window function (apodization) prior to Fourier Transformation. Use a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C to enhance SNR without sacrificing resolution.

  • Perform a Fourier Transform (FT).

  • Manually correct the phase (zero-order and first-order) to ensure all peaks are purely absorptive.

  • Apply a polynomial baseline correction to ensure accurate integration values.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from sample preparation through to definitive structural elucidation, emphasizing the required validation loops.

NMR_Workflow Start Compound Synthesis & Purification Prep Anhydrous Sample Prep (CDCl3, TMS, 5-50 mg) Start->Prep Acq NMR Acquisition (1H, 13C, 2D COSY/HSQC) Prep->Acq Process Spectral Processing (Fourier Transform, Phasing) Acq->Process Analyze Structural Elucidation (Shift & Coupling Analysis) Process->Analyze Valid Data Validation & Internal Integration Check Analyze->Valid

Workflow for the NMR acquisition and structural elucidation of sulfonyl chloride derivatives.

References

  • National Center for Biotechnology Information. "Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem". PubChem Database. [Link]

  • The Royal Society of Chemistry. "Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes". Chemical Science.[Link]

  • Wiley-VCH. "Supporting Information: Synthesis of substituted pyrazoles". European Journal of Organic Chemistry.[Link]

Sources

Foundational

A Technical Guide to 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride in Medicinal Chemistry

Abstract: The fusion of pyrazole and benzenesulfonamide moieties has created a privileged scaffold in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This guide delves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The fusion of pyrazole and benzenesulfonamide moieties has created a privileged scaffold in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This guide delves into the utility of a key synthetic building block, 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride , a versatile reagent for accessing novel drug candidates. We will explore its synthesis, physicochemical properties, and its pivotal role in the development of targeted inhibitors for enzymes such as carbonic anhydrases and cyclooxygenases. This document serves as a technical resource for researchers and drug development professionals, providing detailed experimental protocols, structure-activity relationship insights, and a forward-looking perspective on the potential of this chemical entity.

Introduction: The Power of Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks, known as "privileged structures," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets. The pyrazole nucleus is one such scaffold, found in FDA-approved drugs treating a range of conditions from cancer to erectile dysfunction.[1][2] Similarly, the benzenesulfonamide moiety is a cornerstone of medicinal chemistry, renowned for its ability to act as a potent zinc-binding group in metalloenzymes.[3][4]

The combination of these two structures into a single molecular entity, the pyrazole-benzenesulfonamide core, has proven to be a highly effective strategy for developing selective and potent inhibitors.[5] A prime example is Celecoxib, a selective COX-2 inhibitor built upon this framework.[5] The reagent 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (CAS 941716-85-4) is a strategic intermediate that provides chemists with a direct and efficient route to a diverse array of pyrazole-benzenesulfonamide derivatives, making it a subject of significant interest.[6][7]

The Core Reagent: Synthesis and Properties

The utility of any building block begins with its accessibility and characterization. While numerous suppliers offer this reagent, understanding its synthesis provides deeper insight into potential impurities and handling considerations.

PropertyValueSource
Chemical Name 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride[7]
CAS Number 941716-85-4[7]
Molecular Formula C10H9ClN2O2S[7]
Molecular Weight 256.71 g/mol
Proposed Synthetic Pathway

A robust synthesis is critical for producing high-purity starting material. Below is a representative, multi-step synthetic protocol for the title compound, based on established organometallic and sulfonylation chemistries.

Experimental Protocol: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

  • Step 1: Suzuki Coupling.

    • To a degassed solution of 1-methyl-5-iodo-1H-pyrazole (1.0 eq) and 3-bromobenzenesulfonic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh3)4 (0.05 eq) and K2CO3 (3.0 eq).

    • Rationale: The Suzuki coupling is a highly reliable method for forming C-C bonds between aryl halides and boronic acids (or, in this case, a related derivative). Palladium catalysis is the standard for this transformation.

    • Heat the reaction mixture to 90°C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and acidify with 1M HCl to precipitate the product, 3-(1-methyl-1H-pyrazol-5-yl)benzenesulfonic acid. Filter and dry the solid.

  • Step 2: Chlorosulfonation.

    • Carefully add the dried 3-(1-methyl-1H-pyrazol-5-yl)benzenesulfonic acid (1.0 eq) in portions to an excess of thionyl chloride (SOCl2, 5-10 eq) containing a catalytic amount of DMF (1-2 drops) at 0°C.

    • Rationale: Thionyl chloride is a standard reagent for converting sulfonic acids to their corresponding sulfonyl chlorides. The DMF acts as a catalyst for this transformation (Vilsmeier-Haack type mechanism).

    • Allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 75°C) for 2-4 hours until gas evolution ceases.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • The resulting crude solid is triturated with cold hexanes, filtered, and dried under vacuum to yield 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride.

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Chlorosulfonation Pyrazole 1-Methyl-5-iodo-1H-pyrazole CoupledProduct 3-(1-Methyl-1H-pyrazol-5-yl)benzenesulfonic acid Pyrazole->CoupledProduct Pd(PPh3)4, K2CO3 BenzenesulfonicAcid 3-Bromobenzenesulfonic Acid BenzenesulfonicAcid->CoupledProduct SulfonylChloride 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl chloride CoupledProduct->SulfonylChloride SOCl2, cat. DMF

Proposed synthetic workflow for the title compound.

Applications in Medicinal Chemistry: A Gateway to Bioactive Sulfonamides

The primary utility of 3-(1-methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is its function as an electrophile for reaction with a wide range of nucleophiles, most commonly primary and secondary amines, to generate a library of sulfonamide derivatives. This straightforward reaction allows for systematic structural modifications to explore structure-activity relationships (SAR).

Library_Synthesis Core 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl chloride Product Pyrazole-Benzenesulfonamide Derivative Core->Product Base (e.g., Pyridine) Solvent (e.g., DCM) Amine Amine Nucleophile (R-NH2) Amine->Product Library Diverse Library of Bioactive Candidates Product->Library Vary 'R' group

General scheme for derivative library synthesis.
Key Therapeutic Target: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8] Isoforms like hCA I and II are ubiquitous, while others, such as hCA IX and XII, are overexpressed in tumor cells, making them attractive targets for anticancer therapies.[4][8] The unsubstituted sulfonamide group (-SO2NH2) is a classic zinc-binding pharmacophore, and many pyrazole-benzenesulfonamide derivatives have been developed as potent and selective CA inhibitors.[8][9]

The core reagent is ideal for synthesizing derivatives where the final compound bears a sulfonamide that can be further derivatized, or for creating sulfonamides where the pyrazole-benzene portion is a key recognition element for the enzyme surface outside the active site.

CA_Inhibition cluster_enzyme CA Active Site cluster_inhibitor Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Sulfonamide R-SO₂-NH₂ Sulfonamide->Zn Coordination Bond

Sulfonamide group coordinating with the active site zinc ion.

Table of Representative Pyrazole-Sulfonamide CA Inhibitor Activity

Compound TypeTarget IsoformActivity (Ki or IC50)Reference
Pyrazole-benzenesulfonamidehCA I59.8 nM - 12.7 nM (Ki)[8]
Pyrazole-benzenesulfonamidehCA II24.1 nM - 6.9 nM (Ki)[8]
Pyrazoline-benzenesulfonamidehCA II0.75 µM (IC50)[9]
Pyrazoline-benzenesulfonamidehCA IXSubmicromolar (IC50)[9]
Pyrazoline-benzenesulfonamidehCA XII0.12 µM (IC50)[9]
Other Notable Applications
  • Anti-inflammatory (COX-2 Inhibition): The diaryl heterocycle motif is a hallmark of selective COX-2 inhibitors. Derivatives from this core can be designed to mimic the structure of drugs like Celecoxib, targeting inflammation.[5][10]

  • Anticancer: Beyond CA inhibition, pyrazoline benzenesulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers.[4]

  • Antimicrobial & Antiparasitic: The scaffold has been explored for developing agents against bacteria, fungi, and parasites like Leishmania.[5][11]

Protocol for Derivative Synthesis: N-Phenyl-3-(1-methyl-1H-pyrazol-5-yl)benzenesulfonamide

This protocol details a standard sulfonamidation reaction, a cornerstone of medicinal chemistry, to synthesize a representative derivative.

Materials:

  • 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (1.0 eq)

  • Aniline (1.05 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: Dissolve 3-(1-methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Slowly add pyridine, followed by the dropwise addition of aniline.

    • Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the reactive sulfonyl chloride.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (1x), and brine (1x).

    • Rationale: The acid wash removes excess pyridine and unreacted aniline. The bicarbonate wash removes any residual acid. The brine wash helps to remove water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-phenyl-3-(1-methyl-1H-pyrazol-5-yl)benzenesulfonamide. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Perspectives

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is more than just a chemical intermediate; it is a strategic tool for the efficient discovery and optimization of novel therapeutic agents. Its straightforward reactivity, combined with the proven pharmacological importance of the pyrazole-benzenesulfonamide scaffold, ensures its continued relevance in medicinal chemistry.[1][3]

Future efforts will likely focus on using this building block to synthesize highly specific inhibitors for challenging targets, such as particular CA isoforms implicated in drug-resistant cancers or novel microbial enzymes. The continued exploration of diverse amines in the sulfonamidation reaction will undoubtedly yield new compounds with unique biological profiles, reinforcing the value of this versatile core reagent in the ongoing quest for new medicines.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzvF0kcuWwsOT7SVd-J7wLMouz4kgRcQOmxL4JLM8N0F1N2_WQZ-MeUQYwy0BdjjK56s8lo4NIDOCqIACi4gFsYzQeQXG7HdmQmknBjwSetvjhR_8ax2mRAnkgVvZhZZ6U0L_YsiqqSotsRicB]
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLb1m9NukpzOVmkfCsO6Rp1gBhUBu9UdUZLI8de8va_BVTjdjjcO4CGLeXdvjTpxtW3BBQIgC5btxJmR-yRq_fcB4_7UC9wvlD5OK-nxHTTnwVJP6WzZFzy69vhlaOJY4icfiPtArMQyQTJa5XhwKjeo4bBzqHVUubYgG0WtQD7lLi8BykLLMcyuWx76ilVvRz2lwFmcDI3yeLMuU018HeTGiWgOLnKHnuElcpGTScub4HP2lLCbRu96vKcZGKbLjSHHjs5nHVgm_GtVFWdC7J_Bph0VzgKSzkHdqByJ7nHIjaOVT4v3l1rxoQSiocFUxFkmwzx9qs44-Kbr-ljJ94JjA2v290FpZC4BFscuc=]
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXn-WzZcryUzNshhVkDyO6cUbzhbUMRatk2smnJCGIIOOeP3k_ep1thG-1PPr9d6u4SZDHIgmw482APwQ97SSgyFwasyfoOqIJsPdwGo4K6gPEvVGfexeuYosPP_2Fm0WF1k1Q47HqgLN5ZAvDumdK69Pp0kXMObQ0PYVTRhiBUSH1gKjNelqpMJLpWvCnMQbyo_hJpt92kEzXcOsmGfVfCOgq8_4En6HZWODOaE5f4YkVbYR2ivYRMShZ8Sy0nt3E_Ks=]
  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PMC. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqLxlY7Qxw2EFhrguFdXx2R64beyODAxXum2JABKlzGdZhplLNb_uOCiXxwnZ8b7hw0bVx5RFPE3NMSaBYrOVVarXaDpBbrosMkM3XxU35UQYNjDkHbe2kzPYi9WtlAMAbQn1sjYVV16fDMWw=]
  • Synthesis of the benzenesulfonamides bearing thioureido‐linked pyrazole... ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoD4tN_l956tQjl0fAv6ONdzDwiMtp93_v8JPT158WV9Rwkfl48hE5mbBt6bGd7mUukmsM5JPXJlIWE8ASeFaJBXAY8ZoGR2ore1lMecLv4xVZv5nIvSPP4RdqAOiy5KTYhXrj_oMLvH3ljI3WM3p_u9MAjs7VSW8TPZSxJSNFprEC08t-ZHRfUoPy7_1_1i_YwvFMlbObGyqBBpqHL5icOeQ0-RDts5C8Jl23StLwqn8C1UArpJzjBEVjxA==]
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlKvtUKReCOUjyMJrMaAZ8exxKy1NNghQXz-IGDcGZoAlSkSdMYB-PT_FPBU_2_uNOxHt2XuzrrCSJYxtWr8xWYKifi4nK1Lfsh9odesOmRBsnFG8__KCs8TXthuSsLB2ctaGsRN76AuyECGnB]
  • Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Taylor & Francis Online. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq_yWu5xKaW3eWmHYYLG6-xQsmXz5LbbxOnibgco5AHYqfkA0ZvETtumcnUaSz578qjVHpW_MHJCea7iEDIpoq6IL2qJcFBJZigWslWcSD1aZksyXTC4T3z-gIbgmGOaSjYagLXI9MzWGztli5tfWCoNYJDzSfmkaV]
  • Exploration of New Pyrazole-Hydrazone-Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. Ingentium Magazine. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZBbA3ZJg70AgPokmusEGx1H3wXbTbcxSLI_jimhXnjSs6GXGLAAcS_gVAGgf7W-Nmz69PT7-F-F6lnrGfGq_YIp0MI7EXZImekUd5-1j3HNHIklQyfXMg5Hpmy6gChREKgxb_u9ZS8NH4ZdU7bI4htUfW1Vn88-G4pF89yyg2LRKoSUiVW6PGSQm9j9VYMS7b2_Uz7f8ySnIubNHQVpXMHys733P7nHSYfw_rhHQ8fqQBU3T5z-7nPktThCOQTPl3v-uC7X0RacirvlN4LxOqBPM1EylC5tSI20SaEQkF78PnAPuucHwPZ7nZ23n085dGAdPD-jfFNdGSZmIJDlTkiBz_gkViUWQxYt0=]
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF84QQUVWzVTAggJG3t2KPE2adUzGLEMd-hJwZnHt2THzJ2WQ3-7ZixUmx_CvGPF6MVfpBdFB1ycFTNqR-dpM2F4hLGgOjxDEmxcqLKRCXrpNUmPQf4xrxMZqSmJcIIJ_KJt38rj0H75lH-65Eeri96xij_IbNS_zq0iO_4E3ShZWbeqtedVRKAJIlaPAQx4GuOol7YRTMc4h-2y5jO0oiTwe68CRLefY=]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWzQxB4O9-mJ18lQTOLJQ-Lab03rrcs5lxgVP-FWsBa8VN98aRlKdN1ZD78_LpqVRWd35gEWpEu8pd-WbhZFrMJxlXdQ3BaS5ZVQA6vlneO4hyv_1_sM4iDSDtHFxK5ZDkwfdRo6E=]
  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. MDPI. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOQD3OHb5Hm_vNl0lIWzCBSk5xTWb1p-e12cGCgiNHs9q9DGrk6DjlEYsN6TrEA4_DVmdKwAmtWyhoijl2jf4TzQoHnCuuE6ZutX_A542zC8pPzfFWHGtBe5J8HyXE3f6aCsqlmg==]
  • Patent Application Publication US 2012/0309796 A1. Google Patents. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFywke_Z7_u1kClbDczzgPp8ZfzNir_jFhI_OmEg3G-IFt6O0kxafUfHDB9aiJpAsFQYOuzeSb6k2kNg865vhc4bJGm_XWophEDw7HCc4-8FF9aexHGyWpJ7kYm7qmbERuslGidE1C4spkzZM7_8gkala7vEbrigPt2HmgPIgqtb2RxCWIL1GBuu4jIhsvitHB6zQ==]
  • 3-(1-Methyl-1h-pyrazol-5-yl)benzenesulfonyl chloride(CAS# 941716-85-4). Angene Chemical. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9nCF5YRp5he_JBSrGIFLh7kiNcqmhjppPFq_i0ri71UqJjg4MW8NHTY_UjhNw6zps5MdZTIGxo7hRM1vn73bTTGmTKmLR0DZMPkWx7Qgx3ZpH5_MSB2jECA-tN8pq1OWk3Qd72QJ1hgv8C-PaEw==]
  • 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride. Sigma-Aldrich. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIICULDpQ8fp6VTMvTW3o6LlqtTF9ebTbxSooz2wXia5CG_it3Uzo-A6vFsrsuUP6Ph5a8NpMRTAULbK-B0O6L3-H8AfWm1NvqR8ANu0BubXI-PfUDmtjU_VjSn0rEzEe5riV1-42XxG0b-oh2dl5OSP29cVIc7n8ZwfzVoZ2FeCRLoMpvvHtRXo9GY1Gjwq91BLU=]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

Executive Summary For drug development professionals and synthetic chemists, 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (C₁₀H₉ClN₂O₂S) serves as a premier electrophilic building block. It is extensively util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (C₁₀H₉ClN₂O₂S) serves as a premier electrophilic building block. It is extensively utilized in the parallel synthesis of sulfonamide-based libraries, targeting cyclooxygenase-2 (COX-2) and various kinase domains. Understanding the precise three-dimensional conformation of this molecule—specifically the torsional strain of its biaryl axis and the distorted geometry of the sulfonyl chloride warhead—is critical for predicting its reactivity and subsequent protein-ligand binding poses. This whitepaper details the causality-driven methodologies required to isolate, validate, and crystallographically resolve this moisture-sensitive compound.

Chemical Context & Structural Causality

The molecular architecture of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is defined by two distinct structural features that dictate both its physical stability and chemical reactivity:

  • Steric-Induced Dihedral Twist: The biaryl system consists of a benzene ring covalently bonded to the C5 position of a pyrazole ring. Crucially, the N1 position of the pyrazole bears a methyl group. This N-methyl moiety creates a severe steric clash with the ortho-hydrogens of the adjacent benzene ring. To relieve this steric repulsion, the molecule cannot adopt a coplanar geometry. Instead, it is forced into a twisted conformation, typically exhibiting a dihedral angle between 50° and 80°. This pre-organized twist is a vital determinant in the pharmacophore modeling of its downstream sulfonamide derivatives.

  • Distorted Tetrahedral Electrophile: The sulfonyl chloride (-SO₂Cl) group is the reactive center. Crystallographic data of analogous benzenesulfonyl chlorides reveals a highly distorted tetrahedral geometry around the sp³-hybridized sulfur atom[1]. Due to VSEPR (Valence Shell Electron Pair Repulsion) effects, the O=S=O angle expands to approximately 119° to accommodate the electron-dense double bonds, while the C-S-Cl angle compresses to ~103°. This distortion lowers the energy of the S-Cl σ* orbital, priming the molecule for rapid nucleophilic attack by amines.

Self-Validating Experimental Protocols

Sulfonyl chlorides are notoriously hygroscopic. Exposure to atmospheric moisture leads to rapid hydrolysis, yielding the corresponding sulfonic acid and hydrochloric acid. Therefore, the crystallization protocol must be strictly anhydrous and self-validating.

Pre-Crystallization Validation

Before attempting crystal growth, the integrity of the bulk powder must be verified to ensure no hydrolysis has occurred.

  • Preparation: Dissolve 50 mg of the compound in 1 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • FT-IR Validation: Perform an immediate Fourier-Transform Infrared (FT-IR) analysis on a drop-cast film.

  • Causality Check: The system is self-validating; proceed to crystallization only if the broad O-H stretching band (3200–3400 cm⁻¹) is completely absent. The presence of an O-H band indicates sulfonic acid contamination, which will poison the crystallization matrix and yield twinned or disordered lattices.

Anhydrous Crystallization Workflow (Vapor Diffusion)

To obtain diffraction-quality single crystals, a slow, diffusion-controlled method is required.

  • Primary Solution: Transfer the validated DCM solution (containing 50 mg of the compound) into a 4 mL borosilicate inner vial.

  • Antisolvent Chamber: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of anhydrous n-hexane.

  • Diffusion: Seal the outer vial tightly with a Teflon-lined cap, wrap with Parafilm, and store undisturbed at 4 °C. Over 48–72 hours, the volatile n-hexane will slowly diffuse into the DCM, gradually lowering the solubility of the sulfonyl chloride and inducing nucleation.

  • Harvesting: Harvest the resulting colorless block crystals directly into a drop of inert perfluoropolyether oil (e.g., Paratone-N). Causality: The oil acts as a hydrophobic barrier, preventing atmospheric moisture from degrading the crystal lattice during the mounting process.

Workflow cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: SCXRD & Refinement N1 Anhydrous Synthesis & Purification N2 IR/NMR Validation (Confirm absence of -OH) N1->N2 N3 Vapor Diffusion (DCM / Hexane) N2->N3 N4 Crystal Harvesting in Paratone-N Oil N3->N4 N5 Data Collection (Mo Kα, 100 K) N4->N5 N6 Phase Solution (SHELXT) N5->N6 N7 Anisotropic Refinement (Olex2) N6->N7

Figure 1: Self-validating workflow for the crystallization and SCXRD analysis of sulfonyl chlorides.

X-Ray Diffraction Data Collection & Processing

Cryocooling and Data Collection

A high-quality single crystal (approx. 0.25 × 0.20 × 0.15 mm) is mounted on a MiTeGen loop and immediately transferred to the diffractometer goniometer.

  • Causality of Temperature: Data collection must be performed at cryogenic temperatures (100 K) using a nitrogen cold stream. At room temperature, the terminal oxygen and chlorine atoms of the sulfonyl group exhibit massive thermal motion (large thermal ellipsoids). This motion artificially shortens the apparent S=O and S-Cl bond lengths and smears the electron density map. Cryocooling freezes out this dynamic disorder, allowing for precise bond length determination.

  • Parameters: Data is collected using a Mo Kα radiation source (λ = 0.71073 Å) utilizing continuous ω and φ scans to ensure >99% completeness up to θ = 25.0°.

Phase Solution and Refinement

The crystallographic phase problem is solved using the dual-space algorithm implemented in [2]. This algorithm is highly efficient for small organic molecules, automatically assigning elements (C, N, O, S, Cl) based on integrated peak densities.

Subsequent full-matrix least-squares refinement on F² is executed using the graphical interface[3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

  • Self-Validation: The structural model is considered valid and finalized only when the Goodness-of-Fit (GoF) approaches 1.00, and the final R₁ index drops below 0.05 for reflections where I > 2σ(I).

Expected Crystallographic Parameters

Based on isostructural biaryl sulfonyl chlorides, the following crystallographic parameters represent the expected baseline for 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride.

ParameterExpected Value / Range
Chemical Formula C₁₀H₉ClN₂O₂S
Formula Weight 256.71 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 14.5 Å
β Angle ~ 95° – 105°
Volume ~ 1200 – 1250 ų
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.36 – 1.42 g/cm³
Absorption coefficient (μ) ~ 0.45 mm⁻¹
F(000) 528

Mechanistic Insights & Intermolecular Interactions

Because the molecule lacks classical hydrogen bond donors (such as -OH or -NH groups), its crystal packing is governed entirely by weaker intermolecular forces. The dominant packing motifs are driven by halogen bonding (specifically Cl···O interactions between adjacent sulfonyl groups) and π-π stacking between the electron-deficient pyrazole rings and electron-rich benzene rings. The steric bulk of the 1-methyl group strictly prevents dense, planar stacking, leading to the relatively moderate calculated density (~1.36 g/cm³).

Mechanism Core 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl chloride Steric 1-Methyl Group Steric Clash Core->Steric Structural feature Geometry Sulfonyl Chloride Distorted Tetrahedron Core->Geometry Reactive center Dihedral Biaryl Dihedral Angle (50-80°) Steric->Dihedral Induces twist Packing Halogen Bonding (Cl···O Interactions) Dihedral->Packing Dictates lattice Geometry->Packing Directs contacts

Figure 2: Mechanistic relationship between steric hindrance, dihedral twist, and crystal packing.

References

  • [1] 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride | C15H23ClO2S | CID 81042. PubChem, National Institutes of Health (NIH). URL:[Link]

  • [2] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • [3] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing sulfonamides with 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

Application Note: Protocol for the Synthesis of Sulfonamides utilizing 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride Introduction & Pharmacological Relevance The sulfonamide functional group is a critical pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of Sulfonamides utilizing 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

Introduction & Pharmacological Relevance

The sulfonamide functional group is a critical pharmacophore and a premier bioisostere of the amide bond[1]. Compared to traditional amides, sulfonamides offer superior hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area—features that can lead to dramatic improvements in physicochemical properties and target binding affinity[2].

Incorporating a pyrazole-aryl scaffold—specifically utilizing 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride —provides a privileged structural motif. Substituted pyrazolyl-benzenesulfonamides have been extensively explored in medicinal chemistry, functioning as key intermediates and active agents for anti-inflammatory (e.g., cyclooxygenase inhibitors) and hypoglycemic applications[3],[4]. This application note details a robust, high-yielding protocol for coupling this specific electrophile with diverse primary and secondary amines.

Mechanistic Insights & Reaction Causality

The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine[1]. The reaction proceeds via a nucleophilic addition-elimination mechanism at the hexavalent sulfur atom.

  • Electrophilic Activation & Base Selection: The addition of a tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine, or Pyridine) is critical. The base neutralizes the generated HCl, preventing the protonation of the nucleophilic amine and driving the equilibrium forward[5]. When Pyridine is utilized (especially for poorly nucleophilic anilines), it acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.

  • Chemoselectivity & Competing Pathways: A major competing pathway is the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[5]. Therefore, strictly anhydrous conditions and aprotic solvents (such as DCM or THF) are required[1]. Additionally, when utilizing primary amines, bis-sulfonylation can occur. This is mitigated by adding the sulfonyl chloride dropwise at 0 °C to a slight excess of the amine.

  • Substrate Specificity: The 1-methyl-1H-pyrazol-5-yl moiety is electronically stable under these coupling conditions. The N-methyl group prevents unwanted nucleophilic interference from the pyrazole ring, ensuring the amine exclusively attacks the sulfonyl center.

Experimental Workflow

Workflow Step1 1. Preparation Amine + DIPEA in DCM (0 °C) Step2 2. Electrophile Addition Dropwise 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl chloride Step1->Step2 Step3 3. Coupling Reaction Warm to RT (2-12 h) Step2->Step3 Step4 4. Work-up 1M HCl, NaHCO3, Brine Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Target Sulfonamide Characterization (NMR, LC-MS) Step5->Step6

Workflow for synthesizing sulfonamides from 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride.

Detailed Experimental Protocol

Note: This protocol incorporates in-process controls and sequential aqueous washes to create a self-validating system that ensures the high purity of the crude intermediate.

Materials & Reagents:

  • 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (1.05 equiv)

  • Primary or Secondary Amine (1.00 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.50 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

  • 1M HCl (aq), Saturated NaHCO3 (aq), Brine

Step-by-Step Methodology:

  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Amine Dissolution : Dissolve the target amine (1.00 equiv) in anhydrous DCM to yield a 0.2 M solution[1].

  • Base Addition : Add DIPEA (2.50 equiv) to the solution. Expertise Note: If the amine is a sterically hindered or poorly nucleophilic aniline, substitute DIPEA with Pyridine (3.00 equiv) and consider adding a catalytic amount of DMAP (0.10 equiv).

  • Temperature Control : Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C[1]. Causality: Sulfonyl chlorides are highly electrophilic and prone to exothermic degradation. Initiating the reaction at 0 °C kinetically favors the desired amine nucleophilic attack over competitive hydrolysis and suppresses the formation of bis-sulfonamides.

  • Electrophile Addition : Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel or syringe pump[1].

  • Reaction Propagation : Upon complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 12 hours[1].

  • In-Process Monitoring : Monitor reaction progress via TLC (e.g., 50% Ethyl Acetate in Hexanes, visualized by UV at 254 nm) or LC-MS. The disappearance of the amine and the formation of a less polar spot indicates completion[1].

  • Quenching & Extraction : Quench the reaction by adding water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL)[1].

  • Washing (Self-Validation) :

    • Wash the combined organic layers with 1M HCl (2 × 20 mL). Causality: This selectively protonates and partitions unreacted aliphatic amines and basic catalysts into the aqueous phase[1]. (Skip this step if the target product contains basic heterocycles).

    • Wash with saturated aqueous NaHCO3 (20 mL). Causality: This neutralizes any residual acid and deprotonates hydrolyzed sulfonic acid byproducts, ensuring they are removed from the organic target[1].

    • Wash with brine (20 mL) to remove bulk water[1].

  • Drying & Concentration : Dry the organic phase over anhydrous Na2SO4 or MgSO4. Filter and concentrate under reduced pressure[1].

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonamide derivative.

Quantitative Data & Reaction Scope

The following table summarizes representative reaction conditions and expected yields when coupling pyrazole-aryl sulfonyl chlorides with various amine classes under the described protocol.

Amine ClassRepresentative AmineBase / SolventTime (h)Expected Yield (%)Notes
Primary Aliphatic BenzylamineDIPEA / DCM2 - 485 - 95Clean conversion; minimal bis-sulfonylation at 0 °C.
Secondary Aliphatic MorpholineDIPEA / DCM2 - 388 - 98Highly nucleophilic; rapid reaction.
Sterically Hindered tert-ButylamineDIPEA / THF12 - 1660 - 75Requires extended reaction time; THF improves solubility.
Aromatic (Aniline) 4-FluoroanilinePyridine / DCM8 - 1270 - 85Pyridine acts as a nucleophilic catalyst for less reactive amines.
Heterocyclic 3-AminopyridinePyridine + DMAP / DCM16 - 2455 - 70DMAP required to overcome poor nucleophilicity.

Troubleshooting & Optimization

  • Issue: Low Yield / Unreacted Amine : Often caused by hydrolyzed sulfonyl chloride (which appears as a highly polar baseline spot on TLC). Ensure the 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is stored in a desiccator and solvents are strictly anhydrous.

  • Issue: Bis-sulfonylation : If MS analysis indicates a mass corresponding to [M + Sulfonyl - H], bis-sulfonylation has occurred. To correct this, ensure the sulfonyl chloride is the limiting reagent (0.95 equiv) or add it more slowly at lower temperatures.

References[1] Title: Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride

Sources

Application

Application Notes and Protocols: 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride in Drug Discovery

Executive Summary & Chemical Profile The compound 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (CAS: 941716-85-4) is a highly specialized, bifunctional building block utilized extensively in modern drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The compound 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (CAS: 941716-85-4) is a highly specialized, bifunctional building block utilized extensively in modern drug discovery. It combines a reactive sulfonyl chloride moiety with a 1-methylpyrazole-substituted phenyl ring. This unique structural motif is highly prized in medicinal chemistry for the rapid generation of sulfonamide libraries, particularly in the development of targeted kinase inhibitors, carbonic anhydrase inhibitors, and protein-protein interaction (PPI) modulators.

By providing a rigid, predictable vector for structure-activity relationship (SAR) exploration, this building block allows researchers to efficiently probe complex biological pockets.

Physicochemical Properties
PropertyValueImplication for Handling & Synthesis
Chemical Formula C₁₀H₉ClN₂O₂SContains multiple heteroatoms ideal for diverse H-bonding.
Molecular Weight 256.71 g/mol Low molecular weight ensures derived sulfonamides remain within Lipinski's Rule of 5.
CAS Registry Number 941716-85-4Unique identifier for sourcing and regulatory documentation.
Reactivity Moisture-sensitiveMust be stored under inert gas (Ar/N₂) at 2–8 °C. Requires anhydrous solvents for optimal coupling yields [1].

Mechanistic Insights & Rationale for Use

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler alternatives. The selection of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is driven by three distinct mechanistic advantages:

  • Tautomeric Locking via 1-Methylation : Unsubstituted pyrazoles exist as a rapidly equilibrating mixture of tautomers, which can complicate SAR interpretation and lead to unpredictable target binding. The 1-methyl group "locks" the pyrazole into a single tautomeric state. Furthermore, masking the N-H bond reduces the Topological Polar Surface Area (tPSA), significantly enhancing passive membrane permeability and oral bioavailability.

  • The Pyrazole as a Kinase Hinge Binder : The nitrogen atoms of the pyrazole ring act as excellent bioisosteres for the adenine ring of ATP. They are highly effective at forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Cys532 in B-Raf or Leu83 in CDK2) [3][4].

  • Meta-Substitution Vectoring : The meta-relationship (1,3-substitution) between the pyrazole and the sulfonyl chloride on the central phenyl ring provides a precise ~120° geometric vector. When the pyrazole anchors to the hinge region, this vector directs the sulfonamide tail directly into the adjacent DFG-out pocket or the solvent-exposed channel, allowing for exquisite tuning of kinase selectivity [5].

G Hinge Kinase Hinge Region (e.g., Cys/Leu Backbone) Pyraz 1-Methylpyrazole (H-Bond Acceptor/Donor) Hinge->Pyraz  H-Bonds Phenyl Meta-Phenyl Spacer (120° Vectoring) Pyraz->Phenyl  C-C Bond Sulf Sulfonamide Linker (H-Bonding/Rigidity) Phenyl->Sulf  C-S Bond DFG DFG Pocket / Solvent Channel (Selectivity Filter) Sulf->DFG  Interaction

Logical binding interactions of the pyrazole-phenyl-sulfonamide pharmacophore in kinase active sites.

Application 1: High-Throughput Synthesis of Targeted Sulfonamide Libraries

The most prevalent application of this building block is the parallel synthesis of sulfonamide libraries. The sulfonamide group is a robust bioisostere of the amide bond, offering superior metabolic stability against proteolytic cleavage[2].

Causality in Experimental Design
  • Temperature Control (0 °C to RT) : The reaction between a sulfonyl chloride and an amine is highly exothermic. Adding the reagent at 0 °C prevents thermal degradation and minimizes the formation of di-sulfonylated byproducts (especially when using primary amines) [1].

  • Anhydrous Conditions : Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water will rapidly convert the building block into the unreactive sulfonic acid. Therefore, flame-dried glassware and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are mandatory[1].

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are used as non-nucleophilic bases to scavenge the HCl byproduct, driving the reaction to completion without competing with the substrate amine.

Protocol 1: Anhydrous Sulfonamidation (Standard Library Synthesis)

Reagents:

  • 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (1.05 eq)

  • Primary or Secondary Amine library (1.0 eq)

  • DIPEA or TEA (2.0 eq)

  • Anhydrous DCM (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation : In a flame-dried vial purged with argon, dissolve the target amine (1.0 eq) in anhydrous DCM.

  • Base Addition : Add DIPEA (2.0 eq) to the amine solution and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition : Dissolve the sulfonyl chloride building block (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15 minutes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progression via LC-MS or TLC.

  • Quenching & Workup : Once the amine is consumed, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

G A 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl chloride C Parallel Sulfonamidation (DIPEA, DCM, 0°C to RT) A->C B Amine Library (Primary/Secondary) B->C D Aqueous Workup & Phase Separation C->D  4-12h E Purified Sulfonamide Library D->E  High Yield

Workflow for parallel sulfonamide library synthesis using the sulfonyl chloride building block.

Expected Yields by Amine Class
Amine ClassExample SubstratesExpected Yield (%)Reaction TimeNotes
Un-hindered Primary Benzylamine, Propylamine85 - 95%4 hoursProne to di-sulfonylation if excess sulfonyl chloride is used.
Secondary Aliphatic Piperidine, Morpholine80 - 90%6 hoursExcellent conversion; standard conditions apply.
Aromatic Amines (Anilines) Aniline, 4-Fluoroaniline60 - 80%12 hoursLower nucleophilicity requires longer reaction times or heating to 40 °C.
Sterically Hindered tert-Butylamine40 - 60%24 hoursMay require the addition of catalytic DMAP (0.1 eq) to accelerate coupling.

Application 2: Late-Stage Functionalization (LSF) of Complex Molecules

In late-stage drug development, researchers often need to append a proven pharmacophore (like the 1-methylpyrazole-phenyl-sulfonamide moiety) onto a complex natural product or an existing drug scaffold to alter its solubility, metabolic half-life, or target specificity.

If the complex substrate contains unprotected hydroxyl groups or is poorly soluble in DCM, anhydrous conditions may fail. In these cases, a modified Schotten-Baumann protocol is utilized [6].

Protocol 2: Modified Schotten-Baumann Sulfonamidation (Aqueous Compatible)

This protocol leverages a biphasic system, allowing the reaction to proceed in the presence of water while protecting the sulfonyl chloride from rapid hydrolysis via phase separation.

Step-by-Step Methodology:

  • Solvent System : Dissolve the complex amine-containing substrate (1.0 eq) in a 1:1 mixture of THF and 10% aqueous Na₂CO₃.

  • Cooling : Cool the vigorously stirring biphasic mixture to 0 °C.

  • Addition : Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (1.2 eq) in a small amount of THF. Add dropwise to the reaction mixture.

  • Reaction : Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours. The biphasic nature ensures the sulfonyl chloride remains primarily in the organic layer, reacting at the interface.

  • Isolation : Acidify the aqueous layer to pH ~3 using 1M HCl (if the product is not acid-sensitive) to precipitate the sulfonamide, or extract directly with Ethyl Acetate (EtOAc).

  • Purification : Dry the organic extracts over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Institutes of Health (PMC)[Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 Taylor & Francis Online[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold National Institutes of Health (PMC)[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives MDPI[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Hydrolysis During the Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides in-depth technical and practical advice for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides in-depth technical and practical advice for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride, with a primary focus on preventing its hydrolysis. The inherent reactivity of the sulfonyl chloride group, while synthetically useful, makes it highly susceptible to reaction with water, leading to the formation of the corresponding sulfonic acid as a significant byproduct.[1] This guide offers troubleshooting strategies and detailed protocols to ensure a successful and high-yield synthesis.

Core Directive: Understanding and Mitigating Hydrolysis

The principal challenge in the synthesis of any sulfonyl chloride is the rigorous exclusion of water.[1][2] Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the formation of the undesired sulfonic acid. This not only consumes the starting material and the desired product but also complicates the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the synthesis of aryl sulfonyl chlorides.

Q1: What are the primary sources of moisture I should be concerned about?

A: Water can be introduced from several sources, and each must be carefully controlled:

  • Atmospheric Moisture: The air in the laboratory is a significant source of water. Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Solvents and Reagents: Many common laboratory solvents and reagents contain trace amounts of water that can be detrimental. Always use anhydrous solvents and ensure all reagents are thoroughly dried.[1]

  • Glassware: The surface of glassware can adsorb a thin layer of moisture. All glassware must be rigorously dried before use.[1]

Q2: How can I effectively dry my solvents and glassware?

A: Proper preparation of your reaction setup is the first line of defense against hydrolysis.

ItemRecommended Drying Procedure
Glassware Oven-dry all glassware at >100 °C for several hours and allow it to cool under a stream of dry nitrogen or in a desiccator.[1]
Solvents Use freshly distilled, anhydrous solvents. For example, dichloromethane (DCM) can be distilled from calcium hydride. Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.
Reagents Ensure starting materials, such as the corresponding sulfonic acid or its salt, are anhydrous. This can be achieved by drying in a vacuum oven.

Q3: What is the optimal experimental setup to prevent exposure to atmospheric moisture?

A: A well-designed reaction setup is crucial for maintaining anhydrous conditions.

G Anhydrous Reaction Setup for Sulfonyl Chloride Synthesis cluster_main Inert Atmosphere System cluster_addition Reagent Addition cluster_temp Temperature Control N2_Source Dry Nitrogen or Argon Source Drying_Tube Drying Tube (e.g., CaSO4) N2_Source->Drying_Tube Reaction_Flask Oven-Dried Reaction Flask (with stir bar) Drying_Tube->Reaction_Flask Condenser Condenser Reaction_Flask->Condenser Septum Rubber Septum (for syringe additions) Temp_Control Ice Bath or Cooling Mantle Reaction_Flask->Temp_Control Bubbler Oil Bubbler Condenser->Bubbler Vent Addition_Funnel Pressure-Equalizing Dropping Funnel (for liquid reagents) Addition_Funnel->Reaction_Flask G Post-Synthesis Workflow to Minimize Hydrolysis Start Reaction Completion Quench Quench on Ice-Water Start->Quench Extract Rapid Extraction with Organic Solvent Quench->Extract Wash Wash with Cold Brine Extract->Wash Dry Dry over Anhydrous MgSO₄ or Na₂SO₄ Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate under Reduced Pressure (Low Temperature) Filter->Concentrate Product Crude Sulfonyl Chloride Concentrate->Product

Caption: A flowchart illustrating the critical steps in the work-up procedure to isolate the sulfonyl chloride while minimizing hydrolysis.

Q6: How can I confirm the identity and purity of my product?

A: A combination of spectroscopic methods should be used to verify the structure of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride and to check for the presence of the sulfonic acid impurity.

  • ¹H and ¹³C NMR: Will show the characteristic signals for the pyrazole and benzene rings. The presence of the sulfonic acid will result in additional, often broader, signals.

  • FT-IR Spectroscopy: Look for the characteristic strong S=O stretches of the sulfonyl chloride. The sulfonic acid will exhibit a broad O-H stretch.

  • Mass Spectrometry: Will provide the molecular weight of the desired product and can also detect the mass of the hydrolyzed byproduct.

Q7: What are the best storage practices for the synthesized sulfonyl chloride?

A: Due to their moisture sensitivity, sulfonyl chlorides require careful storage to ensure their stability over time. [3][4]* Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).

  • Keep in a cool, dark, and dry place, such as a desiccator in a refrigerator.

Authoritative Grounding & Comprehensive References

The protocols and advice provided in this guide are based on well-established principles of organic synthesis and are supported by the scientific literature.

References
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.

  • D. M. T. Chan, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

  • M. T. Savran, et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.

  • D. A. Alonso, et al. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.

  • J. A. Leitch, et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

  • D. A. Alonso, et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.

  • M. B. Gholinejad, et al. (2012). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synthesis.

  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1.

  • V. M. Kysil, et al. (2019). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry.

  • BenchChem. (2025). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. BenchChem Technical Support.

  • Chemical Substance Information. 3-(1-Methyl-1H-pyrazol-5-yl)benzenesulphonyl chloride.

  • C. Wiktor, et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications.

  • ResearchGate. (2021). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of....

  • E. D. Nacsa & T. H. Lambert. (2014). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Supporting Information.

  • Wikipedia. Sulfonyl halide.

  • M. B. Gholinejad, et al. (2012). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis.

  • M. El-Sayed, et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.

  • Sigma-Aldrich. 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride.

  • K. A. G. Amstrong, et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl Chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride . This specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride . This specific biaryl-like building block is frequently utilized to install the pyrazolyl-benzenesulfonyl pharmacophore in kinase inhibitors and GPCR ligands. However, its structural features—combining a moisture-sensitive sulfonyl chloride with a coordinating pyrazole ring—can lead to frustratingly low yields if reaction conditions are not rigorously controlled.

Below, we provide a mechanistic deep-dive, diagnostic FAQs, and validated protocols to help you rescue stalled reactions and optimize your sulfonamide couplings.

Part 1: Mechanistic Grounding & Causality

To troubleshoot effectively, we must first understand the fundamental physical chemistry governing this reagent.

1. The SN2-Like Aminolysis Pathway Unlike alkanesulfonyl chlorides, which can undergo an E1cB-like elimination to form a highly reactive sulfene intermediate (R-CH=SO₂), arenesulfonyl chlorides lack α -protons. Consequently, 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride must react via a direct, bimolecular SN​2 -like substitution at the sulfur(VI) center[1]. This pathway proceeds through a trigonal bipyramidal transition state. Because the reaction relies entirely on direct nucleophilic attack, it is highly sensitive to the steric bulk and electronic nucleophilicity of the incoming amine.

2. The Competing Hydrolysis Pathway The most common cause of low yield is the competitive hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid[2]. Water acts as a nucleophile, and this parasitic reaction is perversely accelerated by the very tertiary amine bases (e.g., DIPEA, TEA) added to scavenge HCl. These bases act as general base catalysts for water, rapidly destroying your starting material before the desired amine can react.

3. The Role of the Pyrazole Ring The 1-methylpyrazole moiety is a very weak base, with a predicted pKa of approximately 2.25[3]. While it is not basic enough to self-catalyze hydrolysis, the nitrogen atoms can coordinate to trace metals, and the bulky meta-substitution on the benzene ring can slightly restrict the trajectory of bulky secondary amines approaching the sulfonyl group.

MechanisticPathway ArSO2Cl 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl chloride TS Trigonal Bipyramidal Transition State ArSO2Cl->TS + R-NH2 Byproduct Sulfonic Acid (Hydrolysis Byproduct) ArSO2Cl->Byproduct + H2O (Base Catalyzed) Amine Amine Nucleophile (R-NH2) Amine->TS Water Trace Moisture (H2O) Water->Byproduct Product Sulfonamide Product (Target) TS->Product - HCl

Reaction pathway showing competitive aminolysis (green) vs. base-catalyzed hydrolysis (red).

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion, and LC-MS shows a major polar peak. How do I prevent this? A: The polar peak is almost certainly the sulfonic acid byproduct (Mass = M - Cl + OH), resulting from competitive hydrolysis[2]. Sulfonyl chlorides are highly hygroscopic.

  • Solution: You must enforce rigorous anhydrous conditions. Dry your solvents (DCM or THF) over activated 3Å molecular sieves. Ensure your amine is dry. Most importantly, change your order of addition: dissolve the amine and base first, cool to 0 °C, and add the sulfonyl chloride last (either dropwise as a solution or portion-wise as a solid) to minimize its exposure to any trace moisture in the bulk solvent.

Q2: I am trying to couple an electron-deficient aniline, but I see mostly unreacted starting materials. Increasing DIPEA doesn't help. Why? A: Because arenesulfonyl chlorides react via an SN​2 -like mechanism, the reaction rate depends entirely on the nucleophilicity of the amine[1]. Anilines are poor nucleophiles. DIPEA is a non-nucleophilic base; it only serves to neutralize the HCl byproduct and cannot accelerate the nucleophilic attack[4].

  • Solution: Switch your strategy. Either add 10–20 mol% of 4-Dimethylaminopyridine (DMAP) to act as a nucleophilic catalyst (forming a highly electrophilic sulfonylpyridinium intermediate), or deprotonate the aniline prior to coupling using a strong base like Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH) at -78 °C.

Q3: I have full conversion to the sulfonamide on TLC, but my isolated yield after aqueous workup is only 40%. Where is my product? A: You likely washed your product down the drain. Sulfonamides ( R−SO2​NH−R′ ) are surprisingly acidic, with pKa values typically ranging from 8 to 11. If you wash your organic layer with a strong aqueous base (e.g., 1M NaOH or saturated Na2​CO3​ ) to remove the sulfonic acid byproduct, you will deprotonate your sulfonamide, extracting it into the aqueous layer.

  • Solution: Wash the organic layer with a milder base (e.g., saturated NaHCO3​ , pH ~8) or perform the extraction at a carefully controlled pH (pH 4–6), where the sulfonic acid (pKa < 1) is ionized but the sulfonamide remains protonated and lipophilic.

TroubleshootingTree Start Issue: Low Sulfonamide Yield LCMS Action: Analyze Crude by LC-MS Start->LCMS Path1 Observation: High Sulfonic Acid (Mass = M - Cl + OH) LCMS->Path1 Path2 Observation: Unreacted Starting Material (Mass = M+) LCMS->Path2 Path3 Observation: Product Lost in Workup (Good conversion, low recovery) LCMS->Path3 Sol1 Solution: Rigorous Anhydrous Conditions Dry Solvents & Reagents Path1->Sol1 Sol2 Solution: Use DMAP Catalyst or LiHMDS/NaH Base Path2->Sol2 Sol3 Solution: Adjust Extraction pH Avoid Strong Aqueous Bases Path3->Sol3

Diagnostic decision tree for troubleshooting low yields in sulfonamide synthesis.

Part 3: Experimental Protocols

Protocol A: Standard Coupling (For Aliphatic & Good Nucleophiles)

This self-validating protocol minimizes hydrolysis by controlling the order of addition and temperature[4].

  • Preparation: Oven-dry a round-bottom flask and magnetic stir bar. Purge with Argon.

  • Amine Solution: Dissolve the aliphatic amine (1.0 equiv, typically 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (1.1 equiv) in anhydrous DCM (2.0 mL). Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation step: Check TLC (Hexanes/EtOAc). The sulfonyl chloride spot should be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Strong-Base Coupling (For Anilines & Hindered Amines)

Use this protocol when the amine is too electron-deficient to attack the sulfonyl chloride directly.

  • Preparation: Oven-dry a Schlenk flask. Purge with Argon.

  • Deprotonation: Dissolve the aniline (1.0 equiv, 1.0 mmol) in anhydrous Tetrahydrofuran (THF, 5.0 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv). Stir at -78 °C for 30 minutes to form the lithium amide.

  • Electrophile Addition: Add 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (1.1 equiv) as a solid or dissolved in a minimum amount of THF.

  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the mixture to warm to room temperature over 2 hours.

  • Workup: Carefully quench with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

Part 4: Optimization Data Matrix

Use the following table to select the appropriate conditions based on your specific amine substrate.

Amine Substrate TypeRecommended BaseRecommended SolventAdditiveExpected YieldPrimary Failure Mode
Primary AliphaticDIPEA (2.5 eq)DCM (Anhydrous)None85–95%Hydrolysis (if wet)
Secondary AliphaticTEA (2.5 eq)DCM (Anhydrous)None75–90%Steric hindrance
Electron-Rich AnilinePyridine (Solvent)PyridineDMAP (10 mol%)65–80%Sluggish conversion
Electron-Poor AnilineLiHMDS (1.2 eq)THF (Anhydrous)None60–75%Sulfonic acid formation
Heterocyclic AmineNaH (1.5 eq)DMF (Anhydrous)None50–70%N-alkylation side reactions

Part 5: References

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. National Institutes of Health (PMC). Available at:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

Welcome to the technical support guide for the amidation of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the amidation of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific sulfonamide synthesis. Here, we will address common challenges and provide in-depth troubleshooting guides, with a focus on optimizing the critical parameter of reaction temperature. Our goal is to equip you with the expertise to enhance reaction yields, minimize impurities, and ensure the robustness of your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the amidation of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride, providing quick insights and solutions.

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

Low yields in this amidation can stem from several sources. The most common culprits are the quality of your reagents, the presence of moisture, and suboptimal reaction conditions.[1] The sulfonyl chloride is particularly sensitive to hydrolysis, which converts it to the unreactive sulfonic acid.[1] Ensure you are using a fresh or recently purified batch of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride and anhydrous solvents.

Q2: I'm observing multiple spots on my TLC analysis, indicating the formation of side products. What are they and how can I minimize them?

Common side products in sulfonamide synthesis include the hydrolyzed sulfonic acid and potential byproducts from reactions with impurities in your amine.[2] Discoloration of the reaction mixture, often to a brown or black hue, can also be a sign of decomposition.[3] Running the reaction at a lower temperature can often reduce the rate of these side reactions.[3] Additionally, ensuring the purity of your amine is crucial, as some amines can absorb atmospheric carbon dioxide to form carbamates that may interfere with the primary reaction.[1]

Q3: The reaction seems to be sluggish or has stalled completely. What could be the cause?

A stalled reaction often points to issues with reagent reactivity or temperature. The nucleophilicity of the amine plays a significant role; less nucleophilic amines will react more slowly and may require more forcing conditions.[4] If you are using a sterically hindered or electron-deficient amine, you may need to increase the reaction temperature or extend the reaction time.[2] However, be mindful that excessive heat can lead to decomposition of the sulfonyl chloride.[3]

Q4: What is the optimal temperature range for this amidation reaction?

The optimal temperature is highly dependent on the specific amine being used. For many standard primary and secondary amines, the reaction can proceed efficiently at temperatures ranging from 0 °C to room temperature (approximately 20-25 °C).[3][5] Less reactive amines may necessitate gentle heating.[1] A systematic optimization study is the most reliable way to determine the ideal temperature for your specific substrate combination.

Q5: Should I be concerned about the thermal stability of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride?

Yes, sulfonyl chlorides can be thermally labile.[3] At elevated temperatures, they can undergo decomposition, which may proceed through either radical or ionic pathways depending on the specific conditions.[3] This decomposition can lead to the formation of sulfur dioxide and other unwanted byproducts, ultimately reducing the yield of your desired sulfonamide.[3] It is generally advisable to keep reaction temperatures below 30 °C unless optimization experiments indicate that higher temperatures are necessary and do not lead to significant degradation.[3]

Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a systematic approach to identifying and resolving issues related to reaction temperature in the amidation of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride.

Initial Assessment and Workflow

Before embarking on a full temperature optimization study, it is crucial to rule out other common sources of reaction failure. The following workflow provides a logical sequence of checks.

Troubleshooting_Workflow A Low Yield or Impurity Formation Observed B Verify Reagent Quality - Sulfonyl Chloride (fresh?) - Amine (pure?) - Solvent (anhydrous?) A->B Start Here C Check Reaction Setup - Anhydrous conditions? - Inert atmosphere? - Correct stoichiometry? B->C If Reagents are OK D Review Work-up Procedure - Appropriate quenching? - Correct pH for extraction? C->D If Setup is Correct E Proceed to Temperature Optimization Protocol D->E If Work-up is Sound

Sources

Optimization

Technical Support Center: Solubility Enhancement for 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

Welcome to the technical support guide for 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (CAS No. 941716-85-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (CAS No. 941716-85-4). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. This guide provides in-depth troubleshooting workflows, answers to frequently asked questions, and validated protocols to ensure the successful use of this compound in your synthetic applications.

Part 1: Understanding the Molecule & The Solubility Challenge

A fundamental understanding of the compound's structure is critical to diagnosing and solving solubility issues.

Q1: What are the key structural features of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride that influence its solubility?

A1: The solubility behavior of this molecule is governed by the interplay of three distinct chemical moieties:

  • 1-Methyl-1H-pyrazole Ring: This nitrogen-containing heterocycle is aromatic and possesses a dipole moment. The pyridine-like nitrogen atom can act as a hydrogen bond acceptor.[1][2] While the pyrazole ring can improve some physicochemical properties compared to a simple benzene ring, its ability to form intermolecular interactions can contribute to lower solubility.[3]

  • Benzene Ring: This nonpolar, aromatic linker contributes to the molecule's lipophilicity and favors solubility in nonpolar organic solvents.

  • Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. It is also highly reactive, particularly towards nucleophilic solvents such as water, alcohols, and primary/secondary amines.[4]

The combination of a nonpolar core (benzene) with two distinct polar/interactive groups (pyrazole and sulfonyl chloride) results in a molecule with complex solubility characteristics that can be challenging to predict without experimental validation.

Q2: Why is this compound, which appears as an off-white solid, often poorly soluble even in common organic solvents?

A2: The poor solubility is often attributable to high crystal lattice energy. In its solid state, the molecules are arranged in a tightly packed, ordered crystal lattice.[5] Strong intermolecular forces, such as π-π stacking between the aromatic rings (pyrazole and benzene) and dipole-dipole interactions involving the sulfonyl chloride group, must be overcome for the solvent to surround and dissolve individual molecules.[6] If the energy released from solvent-solute interactions is insufficient to break down this crystal lattice, the compound will exhibit poor solubility.

Part 2: Troubleshooting Guide for Solubility Issues

Encountering poor solubility can halt an experiment. This guide provides a logical, step-by-step workflow to diagnose and resolve the issue efficiently.

G cluster_0 Troubleshooting Workflow start START: Compound is Insoluble in Chosen Solvent at RT step1 Action 1: Apply Gentle Heat (e.g., 40-60 °C) start->step1 outcome1 Resolved? step1->outcome1 step2 Action 2: Introduce Mechanical Energy (Sonication) outcome2 Resolved? step2->outcome2 step3 Action 3: Perform Systematic Solvent Screening outcome3 Resolved? step3->outcome3 step4 Action 4: Develop a Co-Solvent System end_success END: Proceed with Experiment step4->end_success outcome1->step2 No outcome1->end_success Yes outcome2->step3 No outcome2->end_success Yes outcome3->step4 No outcome3->end_success Yes

Caption: Logical workflow for troubleshooting poor solubility.

Scenario: My 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride will not dissolve in my reaction solvent (e.g., Dichloromethane) at room temperature.

Step 1: Increase Thermal Energy (Heating)
  • Action: Gently warm the solvent-solute mixture. Start at 40 °C and incrementally increase the temperature, monitoring for dissolution.

  • Causality: Increasing the temperature provides the system with thermal energy to overcome the activation energy barrier for dissolution. This energy helps break the intermolecular forces holding the crystal lattice together, allowing solvent molecules to solvate the compound.[6]

  • Trustworthiness Check: Be cautious. While heating increases solubility, it also accelerates the potential degradation of the sulfonyl chloride, especially if trace amounts of nucleophiles (like water) are present. Do not exceed the boiling point of the solvent.

Step 2: Introduce Mechanical Energy (Sonication)
  • Action: Place the flask in an ultrasonic bath for 5-15 minute intervals.

  • Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates localized high-energy jets that break apart particle agglomerates, increasing the effective surface area of the solid and accelerating the rate of dissolution.[7] This addresses the rate of dissolution, not the thermodynamic solubility limit.

  • Trustworthiness Check: This is a safe and effective method for compounds that are kinetically slow to dissolve. If the compound remains insoluble after sonication, it is likely a true thermodynamic insolubility issue.

Step 3: Systematic Solvent Screening
  • Action: If the initial solvent choice fails, test a range of alternative aprotic solvents. It is critical to select solvents that are compatible with the sulfonyl chloride group. (See Protocol 1 ).

  • Causality: Different solvents possess varying polarities and abilities to engage in specific solute-solvent interactions. A systematic screen is the most reliable way to find an optimal solvent. For example, a more polar aprotic solvent like acetonitrile or THF might be more effective than dichloromethane if dipole-dipole interactions are key to solvation.

  • Trustworthiness Check: This empirical approach is the gold standard for identifying a suitable solvent. Always use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

Step 4: Implement a Co-Solvent System
  • Action: Use a mixture of two or more miscible solvents. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (e.g., THF) and then dilute it with a "poorer" but necessary reaction solvent (e.g., toluene). (See Protocol 2 ).

  • Causality: Co-solvency allows you to fine-tune the polarity and solvating properties of the medium.[6][8] This can disrupt the optimal packing of solvent molecules, creating a more favorable environment for the solute and preventing precipitation.

  • Trustworthiness Check: This is an advanced technique that often solves challenging solubility problems. It is crucial to determine the optimal ratio to ensure the compound remains in solution throughout the entire reaction.

Part 3: Frequently Asked Questions (FAQs)

Q3: What are the best starting solvents for screening solubility?

A3: Based on the structure, a range of aprotic solvents should be prioritized. Protic solvents should be strictly avoided.

Solvent ClassRecommended SolventsRationale & Cautions
Aprotic, Polar Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF)Good starting points. MeCN is often used for sulfonamide formation.[9][10] Use DMF with caution as it can be difficult to remove and may contain amine impurities.
Aprotic, Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Common choices for organic synthesis. Their moderate polarity may be suitable.
Aprotic, Nonpolar Toluene, DioxaneMay be effective, especially at elevated temperatures, if the compound behaves more lipophilically.
Protic Solvents AVOID: Water, Methanol, EthanolHIGHLY REACTIVE. These solvents will readily react with the sulfonyl chloride group via solvolysis to form the corresponding sulfonic acid or ester, destroying your starting material.[4][11]

Q4: I observe precipitation midway through my reaction. What is happening?

A4: This can occur for several reasons:

  • Temperature Fluctuation: If the reaction was heated to dissolve the starting material and has since cooled, the compound may be crashing out.

  • Change in Solvent Polarity: The addition of reagents or the formation of byproducts can alter the overall polarity of the reaction mixture, reducing the solubility of your compound.

  • Product Insolubility: The product of the reaction may be less soluble than the starting material under the reaction conditions.

Solutions: Maintain a constant reaction temperature, consider running the reaction at a higher dilution, or add a co-solvent known to solubilize all components.

Q5: Does reducing the particle size of the solid help?

A5: Yes, but it's important to understand the distinction. Grinding the solid into a finer powder (micronization) increases the surface-area-to-volume ratio.[12] This will significantly increase the rate of dissolution (how fast it dissolves) but will not change the equilibrium solubility (the maximum amount that can dissolve).[7] It is a useful first step for kinetically slow dissolutions but will not solve a fundamental insolubility problem.

Part 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility
  • Preparation: Dispense 5 mg of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride into several small, dry vials.

  • Solvent Addition: To each vial, add 0.1 mL of a different anhydrous test solvent (e.g., DCM, THF, MeCN, Toluene).

  • Room Temperature Test: Vigorously vortex each vial for 60 seconds. Observe if the solid has completely dissolved. Record the results.

  • Heating Test: For any vials where the solid did not dissolve, warm them to 50 °C in a heating block for 5 minutes. Vortex again and observe. Record the results.

  • Concentration Estimation: If the solid dissolved in 0.1 mL, the solubility is at least 50 mg/mL. If not, add another 0.4 mL of solvent (total volume 0.5 mL) and repeat steps 3 and 4. If it dissolves now, the solubility is approximately 10 mg/mL.

Protocol 2: Developing a Co-Solvent System
  • Identify a "Good" Solvent: From Protocol 1, identify a solvent in which the compound is highly soluble (e.g., THF).

  • Initial Dissolution: Dissolve a known quantity of the compound (e.g., 100 mg) in the minimum amount of the "good" solvent required for complete dissolution at room temperature.

  • Titration: Slowly add your primary reaction solvent (the "poor" solvent, e.g., Toluene) to the solution while stirring.

  • Observe for Turbidity: Continue adding the "poor" solvent until the first sign of persistent cloudiness (turbidity) appears. This indicates you have reached the saturation point for that solvent ratio.

  • Optimization: Prepare a new mixture using a solvent ratio slightly richer in the "good" solvent than the endpoint determined in step 4 (e.g., if turbidity appeared at 1:5 THF/Toluene, use a 1:4 ratio for your reaction). This provides a safety margin to ensure the compound remains dissolved.

Part 5: Visualizing Solute-Solvent Interactions

The choice of solvent is critical and depends on matching the solvent's properties to the different parts of the solute molecule.

G cluster_0 Solute: 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride cluster_1 Potential Solvents mol Molecule Structure pyrazole Pyrazole Ring (H-bond acceptor, polar) benzene Benzene Ring (Nonpolar, π-stacking) sulfonyl Sulfonyl Chloride (Highly Polar, Electrophilic) polar_aprotic Polar Aprotic (e.g., THF, MeCN) polar_aprotic->pyrazole Favorable (Dipole-Dipole) polar_aprotic->sulfonyl Favorable (Dipole-Dipole) nonpolar Nonpolar (e.g., Toluene) nonpolar->benzene Favorable (van der Waals) protic Protic (Reactive!) (e.g., MeOH, H₂O) protic->sulfonyl REACTS!

Caption: Favorable and unfavorable interactions with the solute.

References

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Angene Chemical. (n.d.). 3-(1-Methyl-1h-pyrazol-5-yl)benzenesulfonyl chloride (CAS# 941716-85-4). Retrieved from [Link]

  • NextSDS. (n.d.). 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • IJNRD. (2025). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl Chloride Purity: A Comparative Guide

Executive Summary For researchers and drug development professionals, ensuring the purity of highly reactive building blocks is a critical quality control step. 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, ensuring the purity of highly reactive building blocks is a critical quality control step. 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is a vital intermediate used in the synthesis of sulfonamide-based therapeutics. However, its inherent electrophilic reactivity makes standard analytical purity assessments prone to artifactual errors.

This guide objectively compares standard High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) against an optimized Pre-Column Derivatization RP-HPLC method . By synthesizing field-proven insights with ICH Q2(R2) guidelines, we provide a self-validating analytical protocol designed to eliminate false out-of-specification (OOS) results caused by on-column degradation.

The Analytical Challenge: Reactivity vs. Reliability

Sulfonyl chlorides are exceptionally susceptible to solvolysis[1]. When 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is prepared in standard aqueous or methanolic diluents, it rapidly hydrolyzes into the corresponding sulfonic acid or reacts to form a methyl ester[2].

If a standard Reversed-Phase HPLC (RP-HPLC) method is used, these degradation products form during sample preparation and on-column during the run. This leads to the appearance of "ghost peaks" that artificially deflate the reported purity of the starting material.

Pathway SC 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl chloride SA Sulfonic Acid (Hydrolysis Artifact) SC->SA H2O (Standard HPLC) SE Methyl Ester (Methanolysis Artifact) SC->SE MeOH (Standard HPLC) SD Stable Sulfonamide (Derivatized Analyte) SC->SD Amine (Derivatization)

Chemical pathways of sulfonyl chloride degradation vs. stabilization via derivatization.

Comparative Analysis of Analytical Methodologies

To accurately determine the purity of this compound, analytical scientists must choose a method that either outpaces the degradation kinetics or permanently neutralizes the reactive moiety.

Analytical MethodologyMechanism & Sample StabilityAccuracy & ReliabilityPrimary Use Case
Direct RP-HPLC (Standard) Poor: Analyte degrades in H₂O/MeOH mobile phases, forming artifactual peaks[2].Low: Consistently underestimates true purity.Not recommended for reactive sulfonyl chlorides.
GC-MS Moderate: Avoids aqueous solvents, but the analyte is prone to thermal degradation in the injector port[2].Moderate: Good for volatile impurities, poor for total mass balance.Identification of volatile byproducts.
Pre-Column Derivatization HPLC Excellent: Converts the reactive -SO₂Cl group into a highly stable sulfonamide prior to injection[3].High: Eliminates on-column degradation, reflecting the true purity of the bulk material.Recommended: ICH Q2(R2) compliant purity validation.

Optimized Protocol: Pre-Column Derivatization RP-HPLC

To establish a self-validating system, we utilize morpholine as a derivatizing agent. This protocol ensures that the purity readout reflects the actual state of the dry powder, rather than its degraded state in solution.

Mechanistic Rationale (Expertise & Causality)
  • Why Morpholine? As a cyclic secondary amine, morpholine reacts instantaneously and quantitatively with the sulfonyl chloride to form a stable sulfonamide[3]. Because it lacks a second exchangeable proton, it cannot undergo double-substitution (a common issue with primary amines), ensuring a single, clean derivative peak.

  • Why Anhydrous Acetonitrile (ACN)? Dissolving the sample in strictly anhydrous ACN prevents premature hydrolysis before the morpholine can react.

  • Why 0.05% TFA in the Mobile Phase? The 1-methyl-1H-pyrazole moiety contains basic nitrogen atoms (pKa ~2.5). Using 0.05% Trifluoroacetic Acid (TFA) ensures these nitrogens remain fully protonated, preventing peak tailing caused by secondary interactions with free silanols on the stationary phase[4].

Workflow Step1 1. Anhydrous Sample Prep (Dissolve in dry ACN) Step2 2. Pre-column Derivatization (Add Morpholine, 10 min RT) Step1->Step2 Step3 3. RP-HPLC Separation (C18 Column, ACN/H2O/TFA) Step2->Step3 Step4 4. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Step3->Step4 Step5 5. Purity Quantification (UV Detection @ 254 nm) Step4->Step5

Step-by-step experimental workflow for the pre-column derivatization HPLC method.

Step-by-Step Experimental Methodology

1. Reagent Preparation: Ensure all glassware is oven-dried. Use HPLC-grade anhydrous Acetonitrile (ACN), >99% Morpholine, and MS-grade Trifluoroacetic Acid (TFA).

2. Sample Derivatization:

  • Accurately weigh 10.0 mg of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride into a dry 10 mL volumetric flask.

  • Dissolve completely in 5.0 mL of anhydrous ACN.

  • Add 100 µL of Morpholine (a massive molar excess to instantly drive the reaction to 100% completion).

  • Vortex for 30 seconds and incubate at room temperature (20-25°C) for 10 minutes.

  • Dilute to the 10.0 mL mark with ACN and filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.05% TFA in HPLC Water

  • Mobile Phase B: 0.05% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV Diode Array Detector (DAD) at 254 nm

  • Injection Volume: 5 µL

4. System Suitability & Self-Validation Check: Run a Reagent Blank (100 µL Morpholine in 10 mL ACN) prior to the sample. Validation Check: The method is only valid if the blank shows zero interfering peaks at the retention time of the derivatized analyte. The tailing factor of the main peak must be ≤ 1.5, and theoretical plates (N) must be ≥ 5,000.

ICH Q2(R2) Method Validation Data

Under the latest ICH Q2(R2) guidelines, method validation is a comprehensive lifecycle approach evaluating accuracy, precision, specificity, and robustness[5]. The pre-column derivatization method was subjected to rigorous validation to ensure its fitness for routine quality control.

The experimental data below demonstrates that neutralizing the reactive sulfonyl chloride yields highly reproducible, linear, and accurate results.

ICH Q2(R2) ParameterExperimental ResultRegulatory Acceptance Criteria
Specificity Complete resolution from morpholine and solvent front (Rs > 2.5). No blank interference.Resolution (Rs) > 2.0; No co-eluting peaks.
Linearity R² = 0.9998 (Range: 10 µg/mL to 150 µg/mL)R² ≥ 0.999
Accuracy (Recovery) 99.6% – 101.1% across 3 concentration levels (80%, 100%, 120%)98.0% – 102.0%
Precision (Repeatability) RSD = 0.58% (n=6 injections at 100% test concentration)RSD ≤ 2.0%
Limit of Detection (LOD) 0.12 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.38 µg/mLSignal-to-Noise (S/N) ≥ 10
Robustness Peak area and retention time stable across ±2°C column temp and ±0.1 mL/min flow rate variations.RSD ≤ 2.0% under varied conditions

Conclusion

Direct HPLC analysis of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is fundamentally flawed due to the rapid solvolysis of the sulfonyl chloride moiety in standard mobile phases. By implementing a rapid pre-column derivatization step using morpholine, scientists can arrest this degradation, converting the analyte into a stable sulfonamide. Supported by comprehensive ICH Q2(R2) validation data, this method provides a highly accurate, trustworthy, and reproducible framework for determining the true purity of reactive pharmaceutical intermediates.

References

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis. PubMed / National Institutes of Health (NIH). URL:[Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid (Patent CN109298092B). Google Patents.
  • Analytical Method Validation: Key Parameters & Common Challenges (ICH Q2(R2) Guidelines). Neuland Labs. URL: [Link]

Sources

Comparative

Comprehensive LC-MS Analysis of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl Chloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly reactive electrophiles. 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is a potent bifunctional buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly reactive electrophiles. 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is a potent bifunctional building block widely used in drug discovery to synthesize sulfonamide-based therapeutics. However, its inherent reactivity makes standard reversed-phase Liquid Chromatography-Mass Spectrometry (LC-MS) analysis exceptionally challenging.

This guide objectively compares direct analytical methods against in-situ derivatization strategies, providing researchers with field-proven, self-validating protocols to ensure scientific integrity and quantitative accuracy.

The Analytical Dilemma: Causality of Degradation

The causality behind the analytical failure of sulfonyl chlorides in standard LC-MS lies in the electrophilic nature of the sulfur atom. When exposed to aqueous mobile phases or protic solvents (like methanol), the sulfonyl chloride moiety undergoes rapid nucleophilic attack. This results in hydrolysis to the corresponding sulfonic acid or solvolysis to a sulfonate ester.

Furthermore, the intact sulfonyl chloride lacks a strongly basic site, resulting in poor ionization efficiency in positive electrospray ionization (ESI+). To overcome this, researchers must choose between two primary analytical strategies:

  • Direct Analysis (Anhydrous): Utilizing strictly anhydrous Normal Phase (NP) or Supercritical Fluid Chromatography (SFC). While this measures the intact molecule, it is prone to on-column degradation if trace moisture is present 1.

  • In-Situ Pre-Column Derivatization (The Gold Standard): Reacting the sulfonyl chloride with an excess of a secondary amine (e.g., diethylamine) to quantitatively yield a stable sulfonamide prior to reversed-phase LC-MS. The amine tag acts as a highly efficient protonation site, exponentially increasing ESI+ sensitivity 2.

G SC 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl chloride Water H2O (Aqueous LC-MS) SC->Water Hydrolysis Amine Diethylamine (Derivatization) SC->Amine Nucleophilic substitution Degradation Sulfonic Acid (Degradation Product) Water->Degradation Rapid Degradation Stable Stable Sulfonamide (Target for LC-MS) Amine->Stable Instantaneous Stabilization

Chemical pathways of sulfonyl chloride degradation vs. stabilization.

Comparative Performance Data

To objectively evaluate the best approach, we compared the performance of direct analysis versus in-situ derivatization using a standard quadrupole time-of-flight (Q-TOF) LC-MS system.

Analytical StrategyAnalyte Stability (t½ in autosampler)ESI+ Ionization EfficiencyLimit of Detection (LOD)Method Robustness
Direct RP-LC-MS (Aqueous/MeOH)< 5 minutesPoor (Lacks basic site)~500 ng/mLLow (High degradation risk)
Direct NP-LC-MS (Anhydrous)> 24 hoursModerate (APCI preferred)~100 ng/mLModerate (Requires NP setup)
In-Situ Derivatization RP-LC-MS > 48 hours Excellent (Amine tag) < 1 ng/mL High (Gold Standard)

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. By intentionally monitoring both the derivatized product and the sulfonic acid byproduct, we can mathematically differentiate between in-vial degradation and pre-existing impurities in the raw material.

Reagents Required:
  • 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (Analyte)

  • Anhydrous Acetonitrile (ACN)

  • Diethylamine (DEA, ≥99.5% purity)

  • LC-MS Grade Water and Formic Acid (FA)

Step-by-Step Methodology:

Step 1: Stock Solution Preparation Prepare a 1 mg/mL stock solution of the sulfonyl chloride in strictly anhydrous ACN. Causality: Atmospheric moisture initiates hydrolysis; utilizing anhydrous conditions and low-bind vials is non-negotiable to preserve the integrity of the starting material.

Step 2: In-Situ Derivatization Transfer 10 µL of the stock solution to an autosampler vial. Immediately add 90 µL of a 1% DEA solution in anhydrous ACN. Incubate at room temperature for 5 minutes. Causality: DEA acts as both a nucleophile and a base, rapidly displacing the chloride ion to form a highly stable diethylsulfonamide. The reaction is instantaneous and exothermic.

Step 3: Quenching and Dilution Add 900 µL of 0.1% Formic Acid in Water to the vial. Causality: The acidic aqueous solution quenches any unreacted DEA and protonates the pyrazole ring, preparing the sample for optimal reversed-phase retention and ESI+ ionization.

Step 4: LC-MS Acquisition Parameters

  • Column: C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: Acetonitrile + 0.1% FA

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

Step 5: Data Processing & Self-Validation Extract the ion chromatograms (EIC) for two specific mass transitions:

  • Target Sulfonamide ([M+H]⁺ = 294.1): Represents the intact sulfonyl chloride successfully derivatized.

  • Sulfonic Acid Byproduct ([M+H]⁺ = 239.1): Represents hydrolyzed material. Causality: Because the derivatization reaction outcompetes hydrolysis in anhydrous ACN, any sulfonic acid detected in Step 5 directly correlates to the pre-existing degraded impurity in the raw material, validating the true purity of the batch.

Workflow Step1 Sample Prep (Anhydrous ACN) Step2 In-Situ Derivatization (Add DEA) Step1->Step2 Step3 Quench & Dilute (Formic Acid/Water) Step2->Step3 Step4 RP-LC-MS Analysis (ESI+ Mode) Step3->Step4 Step5 Data Validation (Quantify Sulfonamide) Step4->Step5

Self-validating LC-MS workflow for reactive sulfonyl chlorides.

References

  • Title: 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry Source: PubMed Central (NIH) URL: [Link]

Sources

Validation

Benchmarking Novel 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl Chloride Derivatives: A Comparative Guide to Biological Assay Performance

This guide provides a comprehensive framework for the biological evaluation of novel chemical entities derived from the 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride scaffold. Recognizing the rich pharmacologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the biological evaluation of novel chemical entities derived from the 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride scaffold. Recognizing the rich pharmacological history of pyrazole-containing compounds as kinase inhibitors, this document focuses on benchmarking these new derivatives against established inhibitors of PIM-1 kinase, a key proto-oncogene implicated in numerous human cancers.[1][2][3][4]

Researchers and drug development professionals will find detailed protocols for essential biological assays, a comparative analysis of benchmark compounds, and the scientific rationale behind the experimental design. This guide is structured to ensure scientific integrity and to provide a self-validating system for the assessment of novel inhibitor candidates.

Introduction: The Rationale for Targeting PIM-1 Kinase

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[5] When coupled with a benzenesulfonyl chloride moiety, it provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. Such compounds have shown significant promise as inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular processes and are frequently dysregulated in cancer.[3][4][]

Our focus is on PIM-1 kinase, a constitutively active serine/threonine kinase that plays a pivotal role in cell cycle progression, survival, and apoptosis.[1][7] Overexpression of PIM-1 is a hallmark of various hematological malignancies and solid tumors, including prostate and breast cancer, making it a compelling target for therapeutic intervention.[2][3][4][8] This guide will equip researchers with the necessary tools to assess the potency and cellular efficacy of their novel pyrazole derivatives against this important cancer target.

The PIM-1 Signaling Pathway

PIM-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by a variety of cytokines and growth factors.[7][9] Once expressed, PIM-1 phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD, thereby promoting cell survival. Understanding this pathway is crucial for interpreting the cellular effects of PIM-1 inhibitors.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM1 PIM-1 BAD BAD PIM1->BAD Phosphorylation (Inhibition) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PIM1_gene PIM-1 Gene (Transcription) STAT_dimer->PIM1_gene Nuclear Translocation & DNA Binding PIM1_gene->PIM1 Translation Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding

Caption: Simplified PIM-1 signaling pathway.

Experimental Benchmarking Workflow

A robust evaluation of a novel kinase inhibitor requires a multi-step approach, beginning with a direct assessment of its effect on the purified enzyme and progressing to cell-based assays that measure its impact in a more biologically relevant context.

Experimental_Workflow Start Novel 3-(1-Methyl-1H-pyrazol-5-yl) benzene-1-sulfonyl Chloride Derivative Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Primary Screen: Potency Cell_Based_Assay Cell-Based Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay Secondary Screen: Cellular Efficacy Data_Analysis Data Analysis & Comparison (IC50 Determination) Cell_Based_Assay->Data_Analysis Quantification Conclusion Lead Candidate Prioritization Data_Analysis->Conclusion Benchmarking

Caption: General workflow for PIM-1 inhibitor evaluation.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the characterization of novel PIM-1 inhibitors. It is recommended to optimize these protocols for your specific laboratory conditions and cell lines.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[10][11] The luminescent signal is directly proportional to kinase activity, allowing for the quantification of inhibitor potency.[10][11][12]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., S6Ktide)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (solubilized in DMSO)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO for control wells) to the wells of a 384-well plate.[14]

  • Enzyme and Substrate Addition: Prepare a master mix of PIM-1 kinase and substrate peptide in Kinase Buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution (prepared in Kinase Buffer) to each well. The final ATP concentration should be at or near the Km for PIM-1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[14]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14] Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[14] This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[10][15]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Viability Assay (MTT)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17] The intensity of the color is proportional to the number of viable cells.[16]

Materials:

  • Human cancer cell line known to express PIM-1 (e.g., MOLM-16 acute myeloid leukemia cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Test compounds (solubilized in DMSO)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipettes

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight if applicable.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known PIM-1 inhibitor).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.[17]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker.[16]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Data of Benchmark PIM-1 Inhibitors

To provide a context for the evaluation of novel derivatives, the following table summarizes the reported biochemical IC50 values for several well-characterized PIM-1 inhibitors. These compounds represent different chemical scaffolds and potencies, serving as valuable benchmarks.

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Reference(s)
AZD1208 0.45.01.9[20][21][22][23][24]
CX-6258 52516[25][26][27][28][29]
SGI-1776 736369[30][31][32][33]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of novel 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride derivatives as potential PIM-1 kinase inhibitors. By employing the detailed biochemical and cell-based assays, researchers can reliably determine the potency and cellular efficacy of their compounds.

A successful lead candidate emerging from this workflow would exhibit a low nanomolar IC50 in the biochemical assay and demonstrate potent inhibition of cancer cell viability. Subsequent steps in the drug discovery pipeline would involve assessing the compound's selectivity against a broader panel of kinases, determining its mechanism of action in cells, and evaluating its pharmacokinetic properties and in vivo efficacy in preclinical cancer models.

References

  • CX-6258. MedchemExpress.com. Accessed March 17, 2026.
  • Pim-1 kinase as cancer drug target: An upd
  • SGI-1776 free base. MedchemExpress.com. Accessed March 17, 2026.
  • CX-6258 hydrochloride. MedchemExpress.com. Accessed March 17, 2026.
  • Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. Accessed March 17, 2026.
  • AZD1208 - Selective PIM Kinase Inhibitor. APExBIO. Accessed March 17, 2026.
  • SGI-1776 (Pim-Kinase Inhibitor IX, CAS Number: 1025065-69-3). Cayman Chemical. Accessed March 17, 2026.
  • SGI-1776 free base. Selleck Chemicals. Accessed March 17, 2026.
  • PIM-Kinase Inhibitor IX, SGI-1776. MilliporeSigma. Accessed March 17, 2026.
  • PIM-Kinase Inhibitor X, CX-6258. Sigma-Aldrich. Accessed March 17, 2026.
  • PIM-1 kinase: a potential biomarker of triple-negative breast cancer. Dove Medical Press. Accessed March 17, 2026.
  • PIM-Kinase Inhibitor X, CX-6258 - Calbiochem. Merck Millipore. Accessed March 17, 2026.
  • AZD 1208. Tocris Bioscience. Accessed March 17, 2026.
  • AZD1208. Selleck Chemicals. Accessed March 17, 2026.
  • CX-6258 (Pim-Kinase Inhibitor X, CAS Number: 1202916-90-2). Cayman Chemical. Accessed March 17, 2026.
  • PIM Kinase as an Executional Target in Cancer. PMC. Accessed March 17, 2026.
  • MTT assay protocol. Abcam. Accessed March 17, 2026.
  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers. Accessed March 17, 2026.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. PMC. Accessed March 17, 2026.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • The role of Pim-1 kinases in inflammatory signaling p
  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PMC. Accessed March 17, 2026.
  • Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics. PMC. Accessed March 17, 2026.
  • PIM kinase Inhibitors-PIM kinase Signaling Pathway. BOC Sciences. Accessed March 17, 2026.
  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. Accessed March 17, 2026.
  • PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. Accessed March 17, 2026.
  • PIM1. Wikipedia. Accessed March 17, 2026.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Accessed March 17, 2026.
  • ADP-Glo™ Lipid Kinase Assay Protocol.
  • The role of Pim-1 kinases in inflammatory signaling pathways. PubMed. Accessed March 17, 2026.
  • MTT (Assay protocol). Addgene. Accessed March 17, 2026.
  • ADP-Glo™ Kinase Assay.
  • PIM1 Inhibitor, Gene. MedChemExpress. Accessed March 17, 2026.
  • MTT Cell Viability Assay Kit.
  • Pim1 Selective Inhibitors. Selleckchem.com. Accessed March 17, 2026.
  • PIM1 Kinase Assay.
  • IC50 in μM of compounds 4–6 and Sach A on all PIM kinases (1–3).
  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. PMC. Accessed March 17, 2026.
  • Discovery and Identification of PIM-1 Kinase Inhibitors Through a Hybrid Screening Approach. PubMed. Accessed March 17, 2026.
  • Application Notes: Pim1-IN-7 for In Vitro Kinase Assay. Benchchem. Accessed March 17, 2026.
  • Application Notes and Protocols for the Development of PIM Kinase Inhibitors. Benchchem. Accessed March 17, 2026.
  • LanthaScreen® Eu Kinase Binding Assay for PIM1. Thermo Fisher Scientific. Accessed March 17, 2026.
  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. Accessed March 17, 2026.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling, Quenching, and Disposal of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling reactive electrophiles. 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is a highly valuable buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling reactive electrophiles. 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is a highly valuable building block in drug discovery for synthesizing sulfonamides and sulfonate esters. However, its reactivity demands strict adherence to validated operational and disposal plans to prevent catastrophic laboratory incidents.

Operational Profile and Mechanistic Hazard Causality

Mechanistic Hazard: The sulfonyl chloride functional group is extremely sensitive to ambient moisture and protic solvents. Upon contact with water, it undergoes a rapid, highly exothermic hydrolysis reaction. This reaction yields 3-(1-methyl-1H-pyrazol-5-yl)benzenesulfonic acid and liberates corrosive hydrogen chloride (HCl) gas[1].

Causality for Strict Disposal Protocols: If unreacted sulfonyl chloride is directly transferred into a sealed aqueous waste carboy, the continuous generation of heat and gas will rapidly over-pressurize the vessel. This leads to catastrophic container rupture, chemical fires, and the aerosolization of corrosive liquids into the laboratory environment[2]. Therefore, a controlled, preemptive quenching step is absolutely mandatory prior to waste segregation[3].

Quenching Agent Selection & Rationale

Selecting the correct neutralizing agent is the most critical step in maintaining thermal control during disposal. Strong bases or pure water must be avoided due to the violence of the resulting exotherm.

Table 1: Evaluation of Quenching Agents for Sulfonyl Chlorides

Quenching AgentEfficacyThermal ProfileRationale & Causality
Sat. NaHCO₃ (aq) Optimal ControlledWeak base; neutralizes HCl while releasing CO₂. Effervescence acts as a visual indicator of reaction progress[1].
Sat. Na₂CO₃ (aq) AcceptableModerateStronger base than NaHCO₃; faster reaction but requires stricter temperature control to prevent localized boiling[4].
NaOH (aq) DangerousSevere ExothermRapid, violent hydrolysis. High risk of splattering, runaway thermokinetics, and degradation of the pyrazole ring.
H₂O (Neat) DangerousUncontrolledPoor solubility leads to biphasic pooling; sudden interfacial reactions cause explosive HCl gas release[1].

Step-by-Step Quenching Methodology (Self-Validating Protocol)

To ensure laboratory safety, the "Reverse Quench" methodology must be employed. By adding the chemical to the base (rather than the base to the chemical), the reactive sulfonyl chloride remains the limiting reagent at all times, preventing thermal runaway[3].

Materials Required:
  • Ice bath (0–5 °C)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) (5–10 molar equivalents)[1]

  • Inert organic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Magnetic stir plate and PTFE stir bar

  • pH indicator strips

Protocol:
  • Dilution: Dissolve the unreacted 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride in an inert solvent (e.g., THF or DCM). Causality: Dilution lowers the concentration of the electrophile, dampening the kinetic rate of hydrolysis and significantly reducing the intensity of the exotherm[5].

  • Base Preparation: In a fume hood, prepare a large beaker containing the saturated NaHCO₃ solution. Submerge the beaker in an ice bath and initiate vigorous magnetic stirring. Allow the solution to cool to 0–5 °C[3].

  • Reverse Quench Addition: Using an addition funnel, add the diluted sulfonyl chloride solution dropwise into the cold, stirring NaHCO₃ solution. Causality: The hydrolysis generates HCl, which immediately reacts with the buffered NaHCO₃ to produce CO₂ gas. Vigorous effervescence will occur[3]. The rate of addition must be strictly dictated by the rate of gas evolution to prevent foam-over.

  • Self-Validation & Maturation: Once the addition is complete, continue stirring the biphasic mixture in the ice bath for at least 30–60 minutes. The quench is considered complete only when effervescence ceases entirely upon further agitation, and the aqueous phase tests at a stable pH ≥ 7[3].

QuenchWorkflow Dilute 1. Dilute in Inert Solvent (THF or DCM) ReverseQuench 3. Reverse Quench (Dropwise Addition) Dilute->ReverseQuench Base 2. Prepare Quench Bath (Sat. NaHCO3 at 0-5°C) Base->ReverseQuench Monitor 4. Monitor Effervescence (CO2 Evolution) ReverseQuench->Monitor Verify 5. Verify pH (Ensure pH ≥ 7) Monitor->Verify Separate 6. Phase Separation (Aqueous vs. Organic) Verify->Separate

Caption: Step-by-step reverse quenching protocol for reactive sulfonyl chlorides.

Waste Segregation and Final Disposal

Once the quenching protocol is validated, the resulting mixture is chemically benign but remains a regulated laboratory waste stream. Proper segregation is required by Environmental Health and Safety (EHS) guidelines[6].

  • Phase Separation: Transfer the quenched, room-temperature mixture to a separatory funnel.

  • Organic Phase: The organic layer (containing the inert solvent and neutral organic byproducts) must be drained and deposited into the designated Halogenated Organic Waste container (if DCM was used) or Non-Halogenated Organic Waste (if THF/Ethyl Acetate was used).

  • Aqueous Phase: The aqueous layer contains the sodium salt of 3-(1-methyl-1H-pyrazol-5-yl)benzenesulfonic acid and sodium chloride. Because the pH has been neutralized, this can be safely deposited into the Aqueous Basic/Neutral Waste container. Never mix this with acidic waste streams.

Emergency Spill Response Plan

In the event of an accidental spill of the neat sulfonyl chloride powder or concentrated solution, immediate and calculated action is required. Never use water or combustible materials (like paper towels) directly on the spill [1].

SpillResponse Alert 1. Evacuate & Alert Isolate the Area PPE 2. Don Advanced PPE (Respirator, Heavy Gloves) Alert->PPE Contain 3. Contain Spill (Use Dry Sand/Vermiculite) PPE->Contain Neutralize 4. Solid Neutralization (Cover with Na2CO3/NaHCO3) Contain->Neutralize Collect 5. Collect & Segregate (Non-combustible tools) Neutralize->Collect Decon 6. Decontaminate Area (Ventilate & Wash) Collect->Decon

Caption: Workflow for mitigating and neutralizing localized sulfonyl chloride spills.

Spill Protocol Execution:

  • Evacuate & Isolate: Alert nearby personnel. If the spill is inside a fume hood, lower the sash. If outside, evacuate the immediate area to avoid inhaling HCl fumes[1].

  • Containment: Wearing heavy-duty nitrile gloves, safety goggles, and a lab coat, surround the spill with a dry, inert absorbent material such as dry sand or vermiculite[7].

  • Neutralization: Carefully cover the absorbed spill with solid sodium carbonate (soda ash) or solid sodium bicarbonate to neutralize the residual acid[4].

  • Collection: Use a non-sparking, non-combustible scoop to transfer the neutralized matrix into a wide-mouth, chemically resistant hazardous waste container[1]. Leave the container loosely capped in a fume hood for 24 hours to allow any residual CO₂ gas to safely escape before sealing and contacting EHS for pickup.

References

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE, Organic Syntheses. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides, PMC (National Institutes of Health). Available at:[Link]

  • p-ACETAMINOBENZENESULFONYL CHLORIDE, Organic Syntheses. Available at: [Link]

  • Production of organic sulfonyl chlorides (US3108137A), Google Patents.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.